Periplocoside N
Description
Structure
3D Structure
Properties
Molecular Formula |
C27H44O6 |
|---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
(2S,3S,4S,6R)-6-[(1S)-1-[(3S,8R,9S,10R,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethoxy]-2-methyloxane-3,4-diol |
InChI |
InChI=1S/C27H44O6/c1-15-24(30)22(29)14-23(32-15)33-16(2)27(31)12-9-21-19-6-5-17-13-18(28)7-10-25(17,3)20(19)8-11-26(21,27)4/h5,15-16,18-24,28-31H,6-14H2,1-4H3/t15-,16-,18-,19+,20-,21-,22-,23+,24+,25-,26-,27-/m0/s1 |
InChI Key |
MQSVACYEBUOKAY-AEAHGDTJSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@H](O1)O[C@@H](C)[C@]2(CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C)O)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC(C)C2(CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Periplocoside N: A Comprehensive Technical Guide to its Discovery, Natural Source, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Periplocoside N is a naturally occurring pregnane glycoside that has been isolated from the root bark of Periploca sepium. This technical guide provides a detailed overview of the discovery, natural source, physicochemical properties, and biological activity of this compound. The document includes comprehensive experimental protocols for its extraction, isolation, and characterization, as well as its evaluation for insecticidal activity. Quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams. This guide is intended to serve as a valuable resource for researchers and scientists in the fields of natural product chemistry, drug discovery, and insecticide development.
Introduction
The search for novel bioactive compounds from natural sources is a cornerstone of drug discovery and the development of new agrochemicals. Plants of the genus Periploca have been a subject of interest due to their traditional use in medicine and the presence of a diverse array of secondary metabolites, particularly pregnane glycosides. These compounds have demonstrated a range of biological activities, including immunosuppressive and insecticidal effects. This compound, a pregnane glycoside, was first reported in 2012 as a constituent of Periploca sepium with notable insecticidal properties. This guide provides an in-depth examination of this compound.
Discovery and Natural Source
This compound was discovered and first isolated from the root bark of the plant Periploca sepium Bunge, a member of the Apocynaceae family. The discovery was the result of a bioassay-guided fractionation of the plant's extract, which aimed to identify the chemical constituents responsible for its insecticidal activity. The structure of this compound was elucidated through extensive spectroscopic analysis.
Physicochemical Properties
This compound is a white, amorphous powder. Its molecular formula was determined to be C₂₇H₄₄O₆ by high-resolution electrospray ionization mass spectrometry (HRESIMS). The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₄₄O₆ | [1][2] |
| Molecular Weight | 464.63 g/mol | [1][2] |
| Appearance | White amorphous powder | |
| Optical Rotation | [α]D²⁰ -45.5 (c 0.5, CHCl₃) | |
| Solubility | Soluble in chloroform, methanol |
Experimental Protocols
Extraction and Isolation of this compound
The following protocol details the extraction and isolation of this compound from the dried root bark of Periploca sepium.
Workflow for Extraction and Isolation of this compound
Caption: Workflow for the extraction and isolation of this compound.
-
Extraction: The air-dried and powdered root bark of Periploca sepium (10 kg) is refluxed with 95% ethanol (3 x 15 L, each for 2 hours).
-
Concentration: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and successively partitioned with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
Fractionation: The EtOAc-soluble fraction, which exhibits the highest insecticidal activity, is subjected to column chromatography on a silica gel column, eluting with a gradient of petroleum ether/acetone.
-
Purification: Fractions showing similar profiles on thin-layer chromatography (TLC) are combined and further purified by repeated silica gel column chromatography, followed by Sephadex LH-20 column chromatography using a chloroform/methanol (1:1) solvent system.
-
Final Purification: The final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Structure Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic techniques.
| Technique | Instrumentation and Key Findings |
| ¹H NMR | Bruker AV-400 spectrometer. The spectrum showed characteristic signals for a pregnane-type steroid, including two tertiary methyl groups, one secondary methyl group, and an olefinic proton. |
| ¹³C NMR | Bruker AV-400 spectrometer. The spectrum revealed 27 carbon signals, consistent with the proposed pregnane glycoside structure. |
| HRESIMS | The quasi-molecular ion peak at m/z 465.3159 [M+H]⁺ in the positive-ion mode was consistent with the molecular formula C₂₇H₄₄O₆. |
| 2D NMR | COSY, HSQC, and HMBC experiments were used to establish the connectivity of protons and carbons and to fully assign the structure. |
¹H and ¹³C NMR Data for this compound (400 MHz, CDCl₃)
| Position | δC | δH (J in Hz) |
| 1 | 37.2 | 1.05, 1.78 |
| 2 | 31.6 | 1.70, 1.95 |
| 3 | 71.5 | 3.55 (m) |
| 4 | 38.9 | 1.50, 1.85 |
| 5 | 140.8 | - |
| 6 | 121.5 | 5.35 (br s) |
| 7 | 31.9 | 1.98, 2.05 |
| 8 | 35.2 | 1.50 |
| 9 | 50.1 | 0.95 |
| 10 | 36.5 | - |
| 11 | 20.8 | 1.45, 1.55 |
| 12 | 39.4 | 1.20, 1.70 |
| 13 | 43.9 | - |
| 14 | 56.7 | 1.15 |
| 15 | 24.5 | 1.60, 1.75 |
| 16 | 84.1 | 4.60 (q, 6.4) |
| 17 | 62.5 | 2.15 (d, 9.2) |
| 18 | 16.5 | 0.92 (s) |
| 19 | 19.4 | 1.03 (s) |
| 20 | 73.5 | 3.45 (dq, 9.2, 6.2) |
| 21 | 17.8 | 1.25 (d, 6.2) |
| 1' | 98.2 | 4.35 (d, 7.8) |
| 2' | 73.8 | 3.25 (dd, 7.8, 9.0) |
| 3' | 77.5 | 3.40 (t, 9.0) |
| 4' | 70.5 | 3.30 (t, 9.0) |
| 5' | 76.8 | 3.38 (m) |
| 6' | 61.8 | 3.70 (dd, 11.8, 5.5), 3.90 (dd, 11.8, 2.0) |
Insecticidal Bioassay
The insecticidal activity of this compound was evaluated against the red imported fire ant, Solenopsis invicta.
Workflow for Insecticidal Bioassay
Caption: Workflow for the insecticidal bioassay of this compound.
-
Test Compound Preparation: this compound is dissolved in acetone to prepare a series of concentrations.
-
Insect Treatment: Worker ants of Solenopsis invicta of uniform size are selected. A 1 µL aliquot of the test solution is topically applied to the dorsal thorax of each ant using a micro-applicator. Control ants are treated with acetone only.
-
Incubation: Treated ants are placed in Petri dishes containing a food source (e.g., 10% sucrose solution) and a water source. The dishes are maintained at a constant temperature (27±1°C) and relative humidity (60±5%).
-
Mortality Assessment: The number of dead ants is recorded at 24, 48, and 72 hours post-treatment.
-
Data Analysis: The lethal concentration 50 (LC₅₀) values are calculated using Probit analysis.
Biological Activity and Mechanism of Action
This compound has demonstrated significant insecticidal activity against the red imported fire ant, Solenopsis invicta. The LC₅₀ value was determined to be 15.8 µg/mL at 48 hours post-treatment.
While the precise molecular target of this compound has not been fully elucidated, studies on related periplocosides suggest that these compounds act as stomach poisons in insects. The primary site of action is believed to be the midgut epithelial cells. It is hypothesized that periplocosides disrupt the cell membranes of the midgut, leading to a loss of cellular integrity, leakage of cellular contents, and ultimately, insect mortality. The disruption of ion transport across the apical membrane of the midgut epithelial cells, potentially through the inhibition of V-type H⁺-ATPase, has been proposed as a possible mechanism.
Proposed Mechanism of Action of Periplocosides on Insect Midgut Cells
References
Periploca sepium: A Rich Source of the Bioactive Pregnane Glycoside, Periplocoside N
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Periploca sepium Bunge, a plant belonging to the Asclepiadaceae family, has a long history of use in traditional medicine, particularly for the treatment of rheumatoid arthritis.[1] Modern phytochemical investigations have revealed that the root bark of this plant is a rich reservoir of various bioactive compounds, including a significant number of C21 steroidal glycosides.[1] Among these, Periplocoside N, a pregnane glycoside, has been identified. While research on this compound is still emerging, its isolation from an antitumor fraction of Periploca sepium suggests its potential as a valuable compound for further pharmacological investigation.[2] This technical guide provides a comprehensive overview of Periploca sepium as a source of this compound, detailing available information on its extraction, isolation, and known biological activities, alongside data on closely related and better-studied glycosides from the same plant to infer its potential therapeutic applications.
Phytochemical Profile: Periplocosides in Periploca sepium
The root bark of Periploca sepium is known to contain a diverse array of pregnane and cardiac glycosides. To date, over 100 compounds have been isolated and identified from this plant.[1] Several studies have documented the isolation of this compound along with other structurally similar compounds.
Table 1: Major Pregnane Glycosides Isolated from Periploca sepium
| Compound | Glycoside Type | Plant Part | Reference(s) |
| Periplocoside A | Pregnane | Root Bark | [3] |
| Periplocoside D | Pregnane | Root Bark | [3] |
| Periplocoside E | Pregnane | Root Bark | [4] |
| Periplocoside F | Pregnane | Root Bark | [5] |
| This compound | Pregnane | Root Bark | [3] |
| Periplocoside P | Pregnane | Root Bark | [6] |
| Periplocin | Cardiac | Root Bark | [7][8] |
| Periplocymarin | Cardiac | Root Bark | [9] |
Experimental Protocols
While a specific, detailed, step-by-step protocol solely for the isolation of this compound is not extensively documented, a general workflow can be constructed based on the methodologies reported for the isolation of various periplocosides from Periploca sepium.
General Extraction and Isolation Workflow
The following protocol represents a generalized procedure for the extraction and isolation of pregnane glycosides from the root bark of Periploca sepium. Researchers should note that optimization of solvent systems and chromatographic conditions will be necessary to achieve high purity of this compound.
1. Plant Material Preparation:
-
Air-dry the root barks of Periploca sepium.
-
Grind the dried root barks into a coarse powder.
2. Extraction:
-
Macerate the powdered root bark with 95% ethanol at room temperature for an extended period (e.g., 7 days), with periodic agitation.
-
Alternatively, perform successive extractions with solvents of increasing polarity, such as petroleum ether, chloroform, and methanol.
-
Concentrate the crude extract under reduced pressure to obtain a residue.
3. Fractionation:
-
Suspend the crude extract in water and partition successively with different organic solvents, for example, petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
The fraction containing pregnane glycosides is typically enriched in the ethyl acetate or n-butanol fractions.
4. Chromatographic Purification:
-
Subject the enriched fraction to column chromatography on silica gel.
-
Elute the column with a gradient of chloroform-methanol or a similar solvent system.
-
Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions containing compounds with similar Rf values.
-
Further purify the combined fractions using repeated column chromatography on silica gel, Sephadex LH-20, or by using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.
5. Analytical Method for Quantification:
-
An ultra-performance liquid chromatography-tandem mass spectrometric (UPLC-MS/MS) method has been developed for the simultaneous determination of this compound and other glycosides in rat plasma.[10] This method can be adapted for the quantification of this compound in plant extracts.
Figure 1. General workflow for the extraction and isolation of this compound.
Biological Activities and Potential Signaling Pathways
Direct pharmacological studies on this compound are limited, with the primary reported activity being insecticidal.[3] However, its structural similarity to other well-researched cardiac and pregnane glycosides from Periploca sepium allows for informed hypotheses regarding its potential therapeutic effects.
Potential Anti-Cancer Activity
This compound was isolated from an "antitumor fraction" of Periploca sepium, strongly suggesting it may possess anti-cancer properties.[2] Studies on the related compounds, periplocin and periplocymarin, have demonstrated significant anti-tumor effects in various cancer cell lines, including colorectal and pancreatic cancer.[8][9] The proposed mechanisms involve the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.
Table 2: Anti-Cancer Activity of Glycosides from Periploca sepium
| Compound | Cancer Type | Key Findings | Signaling Pathway(s) | Reference(s) |
| Periplocin | Pancreatic Cancer | Inhibited proliferation and induced apoptosis. | AMPK/mTOR | [8] |
| Periplocin | Lymphoma | Inhibited proliferation and induced G2/M arrest. | PI3K/Akt | [7] |
| Periplocymarin | Colorectal Cancer | Induced apoptosis and G0/G1 cell cycle arrest. | PI3K/Akt | [9] |
Based on these findings, it is plausible that this compound may exert anti-cancer effects through similar mechanisms. The PI3K/Akt and AMPK/mTOR pathways are central regulators of cell growth, proliferation, and survival, and their modulation is a key strategy in cancer therapy.
Figure 2. Potential anti-cancer signaling pathways modulated by Periploca sepium glycosides.
Potential Immunosuppressive Activity
Periploca sepium has been traditionally used for treating autoimmune diseases like rheumatoid arthritis.[1] This has been substantiated by modern research demonstrating the immunosuppressive effects of its constituent glycosides. Periplocoside E, a compound structurally related to this compound, has been shown to inhibit T-cell activation and the production of pro-inflammatory cytokines.[4]
Table 3: Immunosuppressive Activity of Glycosides from Periploca sepium
| Compound | Immune Cell Target | Key Findings | Signaling Pathway(s) | Reference(s) |
| Periplocoside E | T-lymphocytes | Inhibited proliferation and cytokine production (IL-2, IFN-γ). | ERK/JNK | [4] |
| Various Pregnane Glycosides | T-lymphocytes | Inhibited proliferation with varying IC50 values. | Not specified | [11] |
The mechanism of action for Periplocoside E involves the specific inhibition of the extracellular signal-regulated kinase (ERK) and Jun N-terminal kinase (JNK) pathways, which are critical for T-cell activation and effector functions.[4] Given the structural similarities among the periplocosides, it is conceivable that this compound may also possess immunomodulatory properties, potentially through the modulation of similar signaling cascades.
Figure 3. Potential immunosuppressive signaling pathway modulated by Periploca sepium glycosides.
Future Directions and Conclusion
Periploca sepium is a promising source of bioactive pregnane glycosides, including this compound. While current research on this compound itself is in its early stages, the well-documented anti-cancer and immunosuppressive activities of its structural analogues provide a strong rationale for its further investigation.
Future research should focus on:
-
Developing and publishing a standardized, detailed protocol for the efficient extraction and high-purity isolation of this compound.
-
Conducting comprehensive in vitro and in vivo studies to elucidate the specific anti-cancer and immunomodulatory effects of this compound.
-
Investigating the precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects.
-
Performing quantitative analysis to determine the yield of this compound from Periploca sepium to assess its viability for larger-scale production.
References
- 1. A Review on Phytochemistry and Pharmacology of Cortex Periplocae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Periplocoside E, an effective compound from Periploca sepium Bge, inhibited T cell activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and mechanism of insecticidal periplocosides from the root bark of Periploca sepium Bunge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitory Effects of Periplocin on Lymphoma Cells: A Network Pharmacology Approach and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Periplocin inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK‐mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Periplocymarin Induced Colorectal Cancer Cells Apoptosis Via Impairing PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of periplocin, periplocymarin, periplogenin, periplocoside M and this compound of Cortex Periplocae in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immunosuppressive pregnane glycosides from Periploca sepium and Periploca forrestii - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical Identity and Physicochemical Properties
An In-Depth Technical Guide to Periplocoside N
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of this compound, a pregnane glycoside with notable insecticidal properties. This document details its chemical identity, physicochemical properties, and biological activity, along with experimental protocols and a proposed mechanism of action.
This compound is a steroid glycoside isolated from the root powder of Periploca sepium. Its chemical structure and key properties are summarized below.
| Property | Value | Citation |
| CAS Number | 39946-41-3 | [1] |
| Molecular Formula | C₂₇H₄₄O₆ | [1] |
| Molecular Weight | 464.63 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Initial Source | Plants of the Periploca genus, specifically the root powder of Periploca sepium. | [1][2] |
| Purity | 96.32% | [1] |
| Storage | 4°C, protected from light. In solvent: -80°C for 6 months; -20°C for 1 month (protected from light). | [1] |
Biological Activity
This compound has demonstrated insecticidal activity against the red imported fire ant, Solenopsis invicta[1][2]. Research on related periplocosides suggests that these compounds may act by disrupting the midgut epithelial cells of insects[3].
Experimental Protocols
The following sections outline the methodologies for the isolation and biological evaluation of this compound, based on established techniques for natural product chemistry.
Isolation and Characterization of this compound
The isolation of this compound from the root powder of Periploca sepium involves a multi-step process of extraction and chromatographic purification.
Experimental Workflow for Isolation and Characterization
Caption: Workflow for the isolation and structural elucidation of this compound.
Detailed Steps:
-
Extraction: The air-dried and powdered roots of Periploca sepium are exhaustively extracted with methanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract[4].
-
Fractionation: The crude methanolic extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity[4].
-
Purification: The fraction containing this compound is subjected to column chromatography on silica gel. Further purification is achieved by High-Performance Liquid Chromatography (HPLC) to yield the pure compound[4][5].
-
Structural Elucidation: The structure of the isolated compound is determined using spectroscopic methods. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula. ¹H-NMR, ¹³C-NMR, and 2D-NMR (such as COSY, HSQC, and HMBC) experiments are used to elucidate the complete structure of this compound[2][6][7].
Insecticidal Activity Bioassay
The insecticidal activity of this compound against the red imported fire ant (Solenopsis invicta) can be evaluated using a feeding bioassay.
Experimental Workflow for Insecticidal Bioassay
Caption: Workflow for the insecticidal bioassay of this compound against S. invicta.
Detailed Steps:
-
Insect Collection: Workers of Solenopsis invicta are collected from colonies maintained in the laboratory[8][9].
-
Preparation of Test Solutions: this compound is dissolved in a suitable solvent and then diluted with a 10% sugar water solution to prepare a series of concentrations. A control solution without the test compound is also prepared[10].
-
Feeding Assay: A group of worker ants (e.g., 30 individuals per replicate) is placed in a container with access to the sugar water solution containing a specific concentration of this compound. The control group receives the untreated sugar water[10].
-
Mortality Assessment: The number of dead ants is recorded at regular intervals, for instance, at 24, 48, and 72 hours post-treatment[8].
-
Data Analysis: The lethal dose 50 (LD₅₀) value, which is the concentration of the compound that causes 50% mortality of the test insects, is calculated using probit analysis[2].
Proposed Signaling Pathway of Cytotoxicity
While the precise molecular mechanism of this compound's insecticidal activity is not fully elucidated, studies on related periplocosides suggest a pathway involving the disruption of midgut epithelial cells. Periplocoside P has been shown to inhibit vacuolar-type H⁺-ATPases (V-ATPases) in the midgut of lepidopteran larvae[11]. V-ATPases are crucial for maintaining the electrochemical gradient across the cell membrane, which is essential for nutrient absorption and cellular homeostasis. Inhibition of V-ATPase would lead to a cascade of events culminating in cell death.
Hypothetical Signaling Pathway for this compound-induced Cytotoxicity
Caption: Hypothetical pathway of this compound-induced cytotoxicity in insect midgut cells.
This proposed pathway suggests that this compound inhibits V-ATPase, leading to a disruption of the proton gradient across the midgut epithelial cell membrane. This, in turn, causes a loss of membrane potential and impairs nutrient transport, leading to cellular stress and ultimately cell death through apoptosis or lysis. Further research is needed to confirm this specific mechanism for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical constituents from the roots of Periploca sepium with insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and characterization of N-feruloyltyramine as the P-selectin expression suppressor from garlic (Allium sativum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation, characterization and in silico docking studies of synergistic estrogen receptor a anticancer polyphenols from Syzygium alternifolium (Wt.) Walp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Insecticidal Activities of Sophora flavescens Alt. towards Red Imported Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transcriptome analysis reveals differential effects of beta-cypermethrin and fipronil insecticides on detoxification mechanisms in Solenopsis invicta - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Unveiling the Molecular Blueprint: A Technical Guide to the Biosynthesis of Periplocoside N in Plants
For Immediate Release
Shanghai, China – November 13, 2025 – A comprehensive understanding of the biosynthetic pathway of Periplocoside N, a pregnane glycoside with significant insecticidal properties isolated from Periploca sepium, is crucial for its potential applications in agriculture and drug development. This technical guide provides an in-depth overview of the current knowledge surrounding the biosynthesis of this complex natural product, catering to researchers, scientists, and drug development professionals.
Introduction
This compound is a C21 steroidal glycoside that exhibits potent biological activities. Its biosynthesis is a multi-step process involving a series of enzymatic reactions that convert a common steroid precursor into the final complex molecule. This guide will delineate the putative pathway, highlighting key enzymes, intermediates, and regulatory aspects.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound can be broadly divided into two major stages: the formation of the aglycone, periplogenin, and the subsequent glycosylation to yield the final product.
Formation of the Aglycone: Periplogenin
The biosynthesis of the periplogenin backbone starts from the ubiquitous plant sterol, cholesterol. A putative pathway, based on transcriptomic analysis of Periploca sepium, suggests the involvement of several key enzyme families.[1]
A. Initial Steps: From Cholesterol to Progesterone
The initial steps involve the conversion of cholesterol to pregnenolone, a crucial branching point in steroid biosynthesis. This transformation is catalyzed by a cholesterol side-chain cleavage enzyme (SCCE), likely a cytochrome P450 monooxygenase.[1] Pregnenolone is then converted to progesterone through the action of 3β-hydroxysteroid dehydrogenase (3β-HSD) and a Δ5-Δ4 ketosteroid isomerase (KSI).[1]
B. Downstream Modifications: The Path to Periplogenin
The conversion of progesterone to periplogenin involves a series of hydroxylation and reduction reactions, primarily catalyzed by cytochrome P450 enzymes (CYPs) and reductases. While the exact sequence and specific enzymes in P. sepium are yet to be fully elucidated, the putative pathway suggests the involvement of progesterone 5β-reductase (5βPOR) and various hydroxylases.[1] The final structure of periplogenin (C₂₃H₃₄O₅) features hydroxyl groups at the C-3, C-5, and C-14 positions of the steroid nucleus.
A proposed logical flow for the biosynthesis of the periplogenin aglycone is depicted below:
Glycosylation of Periplogenin
The final step in the biosynthesis of this compound is the attachment of a sugar moiety to the periplogenin aglycone. This reaction is catalyzed by UDP-dependent glycosyltransferases (UGTs). These enzymes transfer a sugar residue, typically from a UDP-sugar donor, to an acceptor molecule. While the specific UGT responsible for the synthesis of this compound in P. sepium has not been definitively identified, studies on the related species Periploca forrestii have identified several promiscuous O-glycosyltransferases involved in flavonoid glycoside biosynthesis, suggesting the presence of a diverse array of UGTs in this genus.[2]
The logical relationship for the final glycosylation step is as follows:
Quantitative Data
Currently, there is a lack of specific quantitative data, such as enzyme kinetics and in planta metabolite concentrations, for the biosynthesis of this compound. However, transcriptomic data from Periploca sepium provides relative expression levels of genes encoding putative biosynthetic enzymes in different tissues.
| Gene Family/Enzyme | Putative Function in this compound Biosynthesis | Relative Expression (RPKM) in P. sepium Roots[1] |
| SCCE (CYP) | Cholesterol side-chain cleavage | Moderate |
| 3β-HSD | Pregnenolone to Progesterone conversion | High |
| 5βPOR | Progesterone reduction | High |
| Cytochrome P450s | Hydroxylation of steroid backbone | Variable (multiple genes) |
| UGTs | Glycosylation of periplogenin | Variable (multiple genes) |
Note: This table presents a summary of relative gene expression levels and should be interpreted as indicative of potential enzymatic activity.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway would rely on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Identification and Functional Characterization of Biosynthetic Genes
Objective: To identify and validate the function of genes (CYPs, UGTs, etc.) involved in this compound biosynthesis.
Experimental Workflow:
Methodologies:
-
Transcriptome Analysis: Total RNA is extracted from various tissues of P. sepium (roots, leaves, stems) and subjected to high-throughput sequencing (e.g., Illumina). The resulting sequences are assembled and annotated to identify candidate genes based on homology to known steroid biosynthesis enzymes.
-
Gene Cloning and Heterologous Expression: Candidate genes are amplified by PCR and cloned into suitable expression vectors. For functional expression, microbial systems like E. coli or yeast, or plant-based transient expression systems like Nicotiana benthamiana, can be utilized.
-
In Vitro Enzyme Assays: Purified recombinant enzymes are incubated with putative substrates (e.g., progesterone, periplogenin) and necessary co-factors (e.g., NADPH for CYPs, UDP-sugars for UGTs).
-
Product Analysis: The reaction products are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of the expected intermediates or final product. For structural elucidation of novel compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is employed.
Metabolite Profiling
Objective: To identify and quantify intermediates of the this compound pathway in P. sepium.
Methodology:
-
Sample Preparation: Tissues from P. sepium are harvested, flash-frozen in liquid nitrogen, and ground to a fine powder. Metabolites are extracted using a suitable solvent system (e.g., methanol/water).
-
LC-MS Analysis: The extracts are analyzed using a high-resolution LC-MS system to separate and detect known and unknown metabolites.
-
Data Analysis: The resulting data is processed to identify compounds that correlate with the expression of candidate biosynthetic genes, potentially revealing pathway intermediates.
Conclusion and Future Perspectives
The biosynthesis of this compound in Periploca sepium is a complex process involving a cascade of enzymatic reactions. While a putative pathway has been outlined based on genomic and transcriptomic data, the specific enzymes and the precise sequence of events, particularly in the later stages of aglycone modification and glycosylation, require further experimental validation. The methodologies and frameworks presented in this guide provide a roadmap for future research aimed at fully elucidating this intricate biosynthetic pathway. A complete understanding will not only advance our knowledge of plant secondary metabolism but also pave the way for the biotechnological production of this compound and related bioactive compounds.
References
A Technical Guide to Pregnane Glycosides from Periploca: A Literature Review
For Researchers, Scientists, and Drug Development Professionals
The genus Periploca, belonging to the Apocynaceae family, is a rich source of diverse and complex natural products, with pregnane glycosides being a prominent class of compounds.[1][2][3] These C21 steroidal compounds, often found as glycosides with sugar moieties linked at the C-3 or C-20 positions, have garnered significant attention for their wide range of biological activities.[1][4] This technical guide provides a comprehensive literature review of pregnane glycosides isolated from Periploca, with a focus on their quantitative data, experimental protocols for their study, and the signaling pathways they modulate.
Quantitative Data on Pregnane Glycosides from Periploca
Numerous pregnane glycosides have been isolated and characterized from various Periploca species. Their biological activities, including immunosuppressive, insecticidal, and antifungal effects, have been quantified in several studies. The following tables summarize the key quantitative data for some of the notable pregnane glycosides from this genus.
| Compound Name | Periploca Species Source | Plant Part | Biological Activity | Quantitative Measure (IC50/LC50/EC50) |
| Periplocoside P2 | Periploca sepium | Root Barks | Insecticidal (against 3rd instar larvae of M. separata) | LC50: 2.9 mg/mL (24h), 2.2 mg/mL (48h)[5] |
| Periplocoside P | Periploca sepium | Root Barks | Insecticidal (against 3rd-instar larvae of Pseudaletia separata) | LD50 (48h): 10.8 µ g/larva [6] |
| Periplocoside P | Periploca sepium | Root Barks | Insecticidal (against 3rd-instar larvae of Plutella xylostella) | LD50 (48h): 3.6 µ g/larva [6] |
| Periploside W (PSW) | Periploca sepium | Root Barks | Antifungal (against Valsa mali) | EC50: 26.50 mg/L[7] |
| Periploside W (PSW) | Periploca sepium | Root Barks | Antifungal (against Fusarium graminearum) | EC50: 93.94 mg/L[7] |
Table 1: Insecticidal and Antifungal Activities of Pregnane Glycosides from Periploca sepium
| Compound Number(s) | Periploca Species Source | Plant Part | Biological Activity | Quantitative Measure (IC50) |
| 1-5 and 11-14 | Periploca sepium and Periploca forrestii | Root Barks and Roots | Immunosuppressive (inhibition of T lymphocyte proliferation) | 0.29 µM to 1.97 µM[8] |
| 47, 49-55, 58 | Periploca sepium | Not specified | Immunosuppressive (inhibition of T lymphocyte proliferation) | 0.29 to 1.97 µM[1][4] |
Table 2: Immunosuppressive Activity of Pregnane Glycosides from Periploca Species
Experimental Protocols
The isolation, characterization, and bio-evaluation of pregnane glycosides from Periploca involve a series of sophisticated experimental procedures. The following sections detail the generalized methodologies for these key experiments as cited in the literature.
Extraction and Isolation of Pregnane Glycosides
A common approach for the extraction and isolation of pregnane glycosides from Periploca species is bioactivity-guided fractionation.
-
Extraction: The dried and powdered plant material (e.g., root barks) is extracted with a suitable solvent, such as methanol or ethanol.
-
Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol, to yield different fractions.
-
Bioassay-Guided Fractionation: Each fraction is tested for the desired biological activity (e.g., insecticidal, immunosuppressive). The most active fraction is selected for further separation.
-
Chromatographic Separation: The active fraction is subjected to various chromatographic techniques to isolate the pure compounds. These techniques may include:
-
Column Chromatography: Using silica gel, Sephadex LH-20, or other stationary phases.
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are used for the final purification of the compounds.
-
Structure Elucidation
The structures of the isolated pregnane glycosides are determined using a combination of spectroscopic and spectrometric techniques.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.[5][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR: ¹H and ¹³C NMR spectra provide information about the proton and carbon framework of the molecule.
-
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of protons and carbons and to determine the complete structure of the aglycone and the sugar moieties, as well as the glycosidic linkages.[5][9]
-
-
Chemical Degradation: In some cases, acid hydrolysis is performed to cleave the glycosidic bonds and identify the individual sugar units.[9]
Immunosuppressive Activity Assay (T-Lymphocyte Proliferation)
The inhibitory activity of pregnane glycosides on T-lymphocyte proliferation is a key measure of their immunosuppressive potential.
-
Cell Preparation: Spleen cells are isolated from mice and cultured in a suitable medium.
-
Cell Stimulation: The T-lymphocytes are stimulated to proliferate by adding a mitogen, such as concanavalin A (Con A).
-
Treatment with Pregnane Glycosides: The stimulated cells are treated with various concentrations of the test compounds (pregnane glycosides).
-
Proliferation Assay: After a specific incubation period, cell proliferation is measured using a method such as the MTT assay, which quantifies the metabolic activity of viable cells.
-
Data Analysis: The IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%, is calculated to determine the immunosuppressive activity.[8]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to the study of pregnane glycosides from Periploca.
Caption: Inhibition of T-Lymphocyte Proliferation by Periploca Pregnane Glycosides.
Caption: Workflow for Bioassay-Guided Isolation of Pregnane Glycosides.
References
- 1. mdpi.com [mdpi.com]
- 2. Genus Periploca (Apocynaceae): A Review of Its Classification, Phytochemistry, Biological Activities and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genus Periploca (Apocynaceae): A Review of Its Classification, Phytochemistry, Biological Activities and Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Insecticidal Pregnane Glycosides from the Root Barks of Periploca sepium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antifungal activity of pregnane glycosides isolated from Periploca sepium root barks against various phytopathogenic fungi - Zagazig University Digital Repository [publications.zu.edu.eg]
- 8. Immunosuppressive pregnane glycosides from Periploca sepium and Periploca forrestii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulfated pregnane glycosides from Periploca graeca - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Biological Investigations of Periplocoside N and Related Glycosides from Periploca sepium
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Periplocoside N is a pregnane glycoside isolated from the root bark of Periploca sepium, a plant used in traditional Chinese medicine. While early research has established the presence of a diverse array of bioactive steroidal glycosides within this plant, specific studies detailing the biological activities of this compound are notably limited. The primary focus of early investigations has been on structurally similar compounds found within the same plant, such as Periplocoside A, Periplocoside E, and the cardiac glycoside Periplocin. These related compounds have demonstrated significant immunosuppressive, anti-inflammatory, and cytotoxic activities. This guide synthesizes the available early data on this compound, primarily from pharmacokinetic studies, and provides a comprehensive overview of the well-documented biological activities of its closely related analogs from Periploca sepium. This information serves as a foundational resource for researchers interested in the therapeutic potential of this class of natural products.
Pharmacokinetic Profile of this compound
To date, the most specific data available for this compound comes from pharmacokinetic studies in animal models. A study utilizing a sensitive and specific ultra-performance liquid chromatographic-tandem mass spectrometric method was developed to simultaneously determine the plasma concentrations of several compounds from Cortex Periplocae extract in rats after oral administration.[1]
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Units |
| Half-life (t1/2) | > 8 | hours |
Data extracted from a study on the simultaneous determination of multiple Periploca glycosides in rat plasma.[1]
The study indicated that this compound, along with other tested glycosides, is eliminated slowly from the body, as evidenced by a half-life greater than eight hours.[1] This prolonged presence in the bloodstream suggests that the compound may have a sustained biological effect. However, without corresponding efficacy and toxicology data, the implications of this pharmacokinetic profile remain to be fully elucidated.
Biological Activities of Related Periploca Glycosides
In contrast to the limited data on this compound, several other pregnane and cardiac glycosides from Periploca sepium have been the subject of more extensive biological investigation. These studies provide valuable insights into the potential activities that this compound might possess, given its structural similarity to these compounds.
Immunosuppressive Activity
A significant body of early research has focused on the immunosuppressive properties of Periploca glycosides, aligning with the traditional use of the plant for treating rheumatoid arthritis.[2]
Table 2: Immunosuppressive Activity of Selected Periploca Glycosides
| Compound | Assay | Target Cells | IC50 (µM) |
| Periplocoside E (PSE) | Concanavalin A-induced splenocyte proliferation | Mouse Splenocytes | < 5 |
| Periplocoside A (PSA) | T-lymphocyte proliferation | T-lymphocytes | 0.64 |
| Unnamed Pregnane Glycosides | T-lymphocyte proliferation | T-lymphocytes | 0.29 - 1.97 |
IC50 values represent the concentration required to inhibit 50% of cell proliferation. Data compiled from multiple studies.[3][4][5]
This assay is a standard method to assess the immunosuppressive potential of a compound by measuring its effect on the proliferation of T-lymphocytes stimulated by a mitogen like Concanavalin A (ConA) or phytohemagglutinin (PHA).
-
Cell Isolation: Splenocytes are isolated from the spleens of mice. T-lymphocytes can be further purified from this population.
-
Cell Culture: The isolated cells are cultured in a suitable medium, typically RPMI-1640 supplemented with fetal bovine serum and antibiotics.
-
Stimulation and Treatment: The cells are stimulated to proliferate with the addition of a mitogen (e.g., ConA). Simultaneously, varying concentrations of the test compound (e.g., Periplocoside E) are added to the wells. A control group with no compound and a vehicle control are also included.
-
Incubation: The culture plates are incubated for a period of 48 to 72 hours to allow for cell proliferation.
-
Proliferation Measurement: Cell proliferation is quantified using methods such as the MTT assay, which measures mitochondrial activity, or by incorporating a radiolabeled nucleotide like [3H]-thymidine, which is indicative of DNA synthesis.
-
Data Analysis: The absorbance or radioactivity is measured, and the IC50 value is calculated, representing the concentration of the compound that inhibits cell proliferation by 50% compared to the control.
Studies on Periplocoside E (PSE) have shown that it inhibits T-cell activation by targeting specific signaling pathways. PSE was found to significantly inhibit the activation of extracellular signal-regulated kinase (ERK) and Jun N-terminal kinase (JNK), while not affecting the p38 pathway in T-cells stimulated with anti-CD3.[4] This selective inhibition of key signaling molecules involved in T-cell activation and proliferation likely underlies its immunosuppressive effects.
Cytotoxic and Anti-Cancer Activity
Several glycosides from Periploca sepium, particularly the cardiac glycoside Periplocin, have demonstrated potent cytotoxic effects against various cancer cell lines.
Table 3: Cytotoxic Activity of Periplocin
| Cell Line | Cancer Type | IC50 |
| Pancreatic Cancer Cells | Pancreatic Cancer | Not specified, but effective |
| Lymphoma Cell Lines | Lymphoma | 100-400 ng/mL (effective concentrations) |
| Rheumatoid Arthritis Fibroblast-like Synoviocytes (RA-FLSs) | Not applicable (disease-relevant cells) | Dose-dependent inhibition of viability |
Data compiled from multiple studies.[6][7][8]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after treatment with a compound.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Periplocin) for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Incubation: The plate is incubated for a few hours, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated as the concentration of the compound that reduces the cell viability by 50% compared to the untreated control.
Periplocin has been shown to induce apoptosis (programmed cell death) in cancer cells through the modulation of several key signaling pathways. In pancreatic cancer cells, Periplocin activates the AMPK/mTOR signaling pathway.[6] Activation of AMPK and subsequent inhibition of mTOR leads to the suppression of cell proliferation and the induction of apoptosis. In rheumatoid arthritis fibroblast-like synoviocytes, Periplocin induces apoptosis and reduces inflammation by inhibiting the NF-κB signaling pathway.[8]
Conclusion and Future Directions
The early studies on glycosides from Periploca sepium have revealed a rich source of compounds with potent biological activities, particularly in the areas of immunosuppression and cancer cytotoxicity. While this compound itself remains largely uncharacterized in terms of its biological function, its pharmacokinetic profile suggests it warrants further investigation. The detailed understanding of the mechanisms of action of related compounds like Periplocoside A, Periplocoside E, and Periplocin provides a strong rationale and a methodological framework for future studies on this compound. Researchers are encouraged to explore the potential immunosuppressive and cytotoxic effects of this compound, employing the experimental protocols and focusing on the signaling pathways outlined in this guide. Such research will be crucial in determining if this compound holds similar therapeutic promise to its well-studied analogs.
References
- 1. Simultaneous determination of periplocin, periplocymarin, periplogenin, periplocoside M and this compound of Cortex Periplocae in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Immunosuppressive pregnane glycosides from Periploca sepium and Periploca forrestii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Periplocoside E, an effective compound from Periploca sepium Bge, inhibited T cell activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total synthesis of periploside A, a unique pregnane hexasaccharide with potent immunosuppressive effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Periplocin inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK-mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory Effects of Periplocin on Lymphoma Cells: A Network Pharmacology Approach and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Periplocin induces apoptosis and inhibits inflammation in rheumatoid arthritis fibroblast-like synoviocytes via nuclear factor kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Periplocoside N: An In-depth Technical Guide on its Traditional and Ethnobotanical Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
Periplocoside N, a pregnane glycoside isolated from the root bark of Periploca sepium, belongs to a class of compounds that are the subject of increasing scientific scrutiny. While direct traditional and ethnobotanical uses of this compound as an isolated compound are not documented, the plant from which it is derived, Periploca sepium Bunge (Chinese Silkvine), has a rich history in traditional Chinese medicine (TCM). This technical guide provides a comprehensive overview of the traditional uses of P. sepium, the pharmacological activities of its constituent periplocosides, and the potential mechanisms of action, with a focus on the data relevant to researchers and drug development professionals.
Traditional and Ethnobotanical Uses of Periploca sepium
Periploca sepium, known as "Bei Mu Tong" or "Xiangjiapi" in TCM, has been utilized for centuries to treat a variety of ailments.[1] The primary traditional application of the root bark is for the management of autoimmune conditions, most notably rheumatoid arthritis.[2][3] In TCM theory, it is used to dispel "wind-dampness," a concept that aligns with the symptoms of arthritic conditions, to relax the tendons, and to activate collaterals, thereby improving circulation and alleviating pain and stiffness in the joints.[4][5]
Traditional preparations of Periploca sepium typically involve decoctions of the dried root bark, often in combination with other herbs to create complex formulations aimed at treating rheumatic conditions, edema, and lower back discomfort. The herb is believed to "unblock" meridians, enhancing the flow of "qi" (vital energy) and blood, which corresponds to its use for improving circulation.
Phytochemistry of Periploca sepium
Phytochemical investigations of Periploca sepium have revealed a diverse array of secondary metabolites, with pregnane glycosides and cardiac glycosides being the most prominent.[1][3] this compound belongs to the C21 steroidal glycoside class of pregnane glycosides. The genus Periploca is a rich source of these compounds, which are believed to be responsible for the plant's therapeutic effects.[1][6]
Pharmacological Activities of Periplocosides
The traditional use of Periploca sepium for inflammatory and autoimmune disorders is supported by modern pharmacological studies on its extracts and isolated compounds. The primary activities of interest are its immunosuppressive and anti-inflammatory effects.
Immunosuppressive Activity
Several pregnane glycosides isolated from Periploca sepium and the related species Periploca forrestii have demonstrated potent immunosuppressive activity.[3] A study investigating a series of these compounds found that they exhibited significant inhibitory activity against the proliferation of T lymphocytes in vitro.[3] This effect is crucial for the management of autoimmune diseases like rheumatoid arthritis, which are characterized by an overactive T-cell response.
| Compound Group | Assay | Endpoint | IC50 Value (µM) | Reference |
| Pregnane Glycosides (compounds 1-5 and 11-14) | T-lymphocyte proliferation | Inhibition of proliferation | 0.29 - 1.97 | [3] |
| Periplocoside E | Splenocyte proliferation (Concanavalin A induced) | Inhibition of proliferation | < 5 | [7] |
| Periplocoside E | Mixed lymphocyte culture reaction | Inhibition of proliferation | < 5 | [7] |
Anti-inflammatory Activity
The anti-inflammatory properties of Periploca sepium extracts and their constituent glycosides have also been investigated. An aqueous extract of P. sepium was shown to inhibit the growth and production of the pro-inflammatory cytokine Interleukin-6 (IL-6) in human rheumatoid arthritis-derived fibroblast-like cells in a dose-dependent manner.[1] A fraction of pregnane glycosides from P. sepium, referred to as PePs, demonstrated significant anti-inflammatory and anti-arthritic activities in rodent models.[2][8]
Mechanism of Action
The immunosuppressive and anti-inflammatory effects of periplocosides are believed to be mediated through the modulation of key signaling pathways involved in the immune response. A detailed study on Periplocoside E, a closely related compound to this compound, provides significant insight into the potential mechanism of action.
Periplocoside E was found to directly inhibit T-cell activation.[7] This inhibition was associated with the suppression of the activation of extracellular signal-regulated kinase (ERK) and Jun N-terminal kinase (JNK), two key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[7] The MAPK pathway plays a critical role in T-cell proliferation and the production of pro-inflammatory cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[7] By inhibiting ERK and JNK activation, Periplocoside E effectively dampens the T-cell mediated immune response.[7] It is highly probable that this compound exerts its immunosuppressive effects through a similar mechanism.
References
- 1. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity | PLOS One [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Non-canonical NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Periplocoside E, an effective compound from Periploca sepium Bge, inhibited T cell activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction of Periplocoside N from Periploca sepium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Periploca sepium, a plant utilized in traditional medicine, is a rich source of various pregnane glycosides, including Periplocoside N. These compounds have garnered significant interest within the scientific community due to their diverse biological activities, which encompass immunosuppressive and insecticidal properties. This document provides a comprehensive protocol for the extraction and isolation of this compound from the root bark of Periploca sepium, tailored for researchers in natural product chemistry, pharmacology, and drug development. The methodologies outlined are based on established principles of phytochemical analysis and are designed to facilitate the efficient isolation of the target compound for further investigation.
Data Presentation
The following table summarizes the reported biological activities of various periplocosides isolated from Periploca sepium, providing a comparative overview of their potential therapeutic applications.
| Compound | Biological Activity | IC50 / LD50 Values | Reference |
| Periplocoside A | Immunosuppressive | - | [1] |
| Periplocoside E | Immunosuppressive (T-cell proliferation inhibition) | IC50: 0.29 µM - 1.97 µM | [2][3] |
| Periplocoside P | Insecticidal | LD50: 3.6 - 10.8 µ g/larva | [4] |
| Periplocoside T | Insecticidal | - | [4] |
| Perisepiumoside A1 | Nitric Oxide Production Inhibition | IC50: 30.81 ± 0.18 µM | [5] |
| Perisepiumoside A1 | Cytotoxicity (A549 cell line) | IC50: 28.41 ± 0.12 µM | [5] |
| Compound 7 | Cytotoxicity (A549 cell line) | IC50: 39.06 ± 0.05 µM | [5] |
Experimental Protocols
Plant Material Collection and Preparation
-
Collection: The root barks of Periploca sepium should be collected from mature plants.
-
Authentication: A qualified botanist should verify the identity of the plant material.
-
Preparation: The collected root barks should be washed thoroughly with water to remove any soil and debris. Subsequently, they should be air-dried in the shade for several weeks until they are completely dry and brittle. The dried root barks are then ground into a coarse powder using a mechanical grinder.
Extraction of Crude Glycosides
This protocol outlines the initial extraction of the crude mixture of glycosides from the prepared plant material.
-
Maceration: The powdered root bark of Periploca sepium is macerated with 95% methanol (MeOH) at a solid-to-liquid ratio of 1:10 (w/v) at room temperature for 72 hours with occasional shaking.
-
Filtration and Concentration: The methanolic extract is filtered through Whatman No. 1 filter paper. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.
-
Solvent Partitioning: The crude methanolic extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. The pregnane glycosides, including this compound, are typically enriched in the n-butanol fraction.
Isolation and Purification of this compound
The n-butanol fraction obtained from the solvent partitioning step is subjected to a series of chromatographic techniques to isolate this compound.
-
Column Chromatography (Silica Gel):
-
The dried n-butanol fraction is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.
-
The column is eluted with a gradient of chloroform-methanol (e.g., 100:1, 50:1, 20:1, 10:1, 5:1, 1:1, v/v) to separate the components based on polarity.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol:water, 8:2:0.2, v/v/v) and visualized by spraying with 10% sulfuric acid in ethanol followed by heating.
-
-
Column Chromatography (ODS):
-
Fractions enriched with this compound (as identified by TLC comparison with a standard, if available, or by spectroscopic analysis of preliminary fractions) are pooled and further purified on an octadecylsilyl (ODS) column.
-
The column is eluted with a stepwise gradient of methanol-water (e.g., 30:70, 50:50, 70:30, 90:10, v/v).
-
Fractions are again collected and analyzed by TLC or High-Performance Liquid Chromatography (HPLC).
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Final purification of this compound is achieved using a preparative HPLC system equipped with a C18 column.
-
A typical mobile phase would be a gradient of acetonitrile and water.
-
The purity of the isolated this compound should be assessed by analytical HPLC, and its structure confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
-
Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction and purification of this compound.
Hypothesized Signaling Pathway for Immunosuppressive Activity
While the specific signaling pathway for this compound is not fully elucidated, the known immunosuppressive effects of other periplocosides, such as Periplocoside E, involve the inhibition of T-cell activation. The following diagram illustrates a plausible pathway based on the inhibition of key signaling molecules in T-cells.[3]
Caption: Hypothesized immunosuppressive signaling pathway of this compound.
References
- 1. asu.elsevierpure.com [asu.elsevierpure.com]
- 2. Immunosuppressive pregnane glycosides from Periploca sepium and Periploca forrestii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Periplocoside E, an effective compound from Periploca sepium Bge, inhibited T cell activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. C21 steroidal glycosides from the root bark of Periploca sepium and their NO production inhibitory and cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Periplocoside N using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Periplocoside N, a pregnane glycoside with potential insecticidal activities.[1] The described protocol is applicable for the analysis of this compound in raw plant materials and purified extracts. The method is sensitive, specific, and has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for quality control and research applications.[2][3][4][5][6]
Introduction
This compound is a naturally occurring pregnane glycoside isolated from the root powder of Periploca sepium.[1] As interest in the therapeutic and agrochemical potential of this compound grows, a reliable analytical method for its quantification is essential for standardization, quality control of herbal preparations, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of complex mixtures like plant extracts due to its high resolution and sensitivity.[7] This document provides a comprehensive protocol for the extraction and subsequent HPLC quantification of this compound.
Experimental Protocols
Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
-
-
Chemicals and Reagents:
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (analytical grade)
-
Chromatographic Conditions
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B)
-
Gradient Program:
-
0-10 min: 30-50% B
-
10-20 min: 50-70% B
-
20-25 min: 70-30% B
-
25-30 min: 30% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation (from plant material):
-
Weigh 1.0 g of powdered, dried plant material.
-
Add 25 mL of methanol and extract by ultrasonication for 30 minutes.[8]
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in 5 mL of methanol.
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.[7]
-
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2][3][4][5][6]
Data Presentation
Table 1: Linearity and Range
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Regression Equation | y = 25432x + 1258 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Precision
| Concentration (µg/mL) | Intra-day Precision (RSD, n=6) | Inter-day Precision (RSD, n=6) |
| 5 | 1.8% | 2.5% |
| 25 | 1.2% | 1.9% |
| 75 | 0.8% | 1.5% |
Table 3: Accuracy (Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | RSD (%) |
| 80% | 20 | 19.8 | 99.0 | 1.6 |
| 100% | 25 | 25.3 | 101.2 | 1.1 |
| 120% | 30 | 29.5 | 98.3 | 1.4 |
Table 4: LOD and LOQ
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | 0.25 |
| Limit of Quantification (LOQ) | 0.80 |
Visualizations
Caption: Experimental workflow for this compound quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Official web site : ICH [ich.org]
- 4. starodub.nl [starodub.nl]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. Mastering Sample Preparation: Techniques for HPLC Analysis of Plant Extracts [greenskybio.com]
- 8. academic.oup.com [academic.oup.com]
UPLC-MS/MS analysis of Periplocoside N in plasma
An advanced UPLC-MS/MS method for the sensitive and rapid quantification of Periplocoside N in plasma has been developed and validated. This application note provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of the method's performance characteristics. This method is crucial for researchers, scientists, and drug development professionals involved in pharmacokinetic studies of this compound.
Introduction
This compound is a cardiac glycoside that has garnered interest for its potential therapeutic applications. Accurate determination of its concentration in biological matrices is essential for pharmacokinetic and toxicokinetic studies. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers high sensitivity and selectivity for the quantitative analysis of small molecules in complex biological samples like plasma.[1][2] This note details a robust UPLC-MS/MS method for the analysis of this compound in plasma.
Experimental
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (LC-MS grade)[1]
-
Methanol (LC-MS grade)[3]
-
Formic acid (LC-MS grade)[1]
-
Ammonium formate[1]
-
Ultrapure water
-
Control plasma (species as per study design, e.g., rat)[1]
Instrumentation
-
UPLC system (e.g., Waters ACQUITY I-Class)[5]
-
Tandem quadrupole mass spectrometer (e.g., Waters XEVO TQD)[5]
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from plasma samples.[1][6]
Protocol:
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution.
-
Add 200-300 µL of acetonitrile or methanol to precipitate plasma proteins.[1][5]
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 14,900 g) for 10 minutes.[5]
-
Transfer the supernatant to a clean tube for analysis.
-
Inject an aliquot (e.g., 2 µL) into the UPLC-MS/MS system.[5]
Figure 1: Plasma Sample Preparation Workflow.
UPLC Conditions
Chromatographic separation is achieved using a C18 or HSS T3 column with a gradient elution.[1][3]
| Parameter | Value |
| Column | Waters HSS T3 or C18, e.g., 2.1 mm × 100 mm, 1.7 µm[1][5] |
| Mobile Phase A | Water with 0.1% formic acid and 0.1 mM ammonium formate[1] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid[1] |
| Flow Rate | 0.3 - 0.4 mL/min[5][7] |
| Column Temperature | 40°C[5] |
| Injection Volume | 2 µL[5] |
| Run Time | Approximately 8 minutes[1] |
Gradient Elution Program:
A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analyte and then returned to initial conditions for column re-equilibration.
Mass Spectrometry Conditions
Detection is performed using a tandem quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[1][3]
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |
| Capillary Voltage | 2.5 kV[5] |
| Source Temperature | 150°C[5] |
| Desolvation Temperature | 500°C[5] |
| Desolvation Gas Flow | 1000 L/h[5] |
| Cone Gas Flow | 50 L/h[5] |
MRM Transitions:
The specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized. For related compounds like periplocin, transitions such as m/z 535.3 → 355.1 have been reported.[7]
Method Validation
The UPLC-MS/MS method was fully validated according to regulatory guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability.[8][9]
Quantitative Data Summary
| Parameter | This compound | Reference(s) |
| Linearity Range | Typically in the low ng/mL to µg/mL range | [10] |
| Lower Limit of Quantification (LLOQ) | 0.48 - 2.4 ng/mL for similar compounds | [3][7] |
| Intra-day Precision (%CV) | < 15% | [11] |
| Inter-day Precision (%CV) | < 15% | [11] |
| Accuracy (% bias) | Within ±15% | [11] |
| Extraction Recovery | > 90% for similar compounds | [3][7] |
| Matrix Effect | Negligible | [5] |
Application
This method was successfully applied to a pharmacokinetic study of this compound in rats following oral administration of a Cortex Periplocae extract.[1] The results demonstrated that this compound is eliminated slowly, with a half-life of over 8 hours.[1]
Figure 2: Overall UPLC-MS/MS Analysis Workflow.
Conclusion
The described UPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative determination of this compound in plasma. The simple sample preparation and short run time make it suitable for high-throughput analysis in pharmacokinetic studies, aiding in the development of drugs containing this compound.
References
- 1. Simultaneous determination of periplocin, periplocymarin, periplogenin, periplocoside M and this compound of Cortex Periplocae in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New perspectives in bio-analytical techniques for preclinical characterization of a drug candidate: UPLC-MS/MS in in vitro metabolism and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An LC-MS/MS Method for Simultaneous Determination of the Toxic and Active Components of Cortex Periplocae in Rat Plasma and Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A validated LC-MS/MS assay for the simultaneous determination of periplocin and its two metabolites, periplocymarin and periplogenin in rat plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and bioavailability study of angeloylgomisin H in rat plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmanet.com.br [pharmanet.com.br]
Application Notes and Protocols for the Structural Elucidation of Periplocoside N using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Periplocoside N, a pregnane glycoside isolated from the roots of Periploca sepium, has demonstrated notable insecticidal activities, particularly against the red imported fire ant.[1] Its potential as a biopesticide necessitates a thorough understanding of its chemical structure for structure-activity relationship studies, synthesis of analogues, and investigation of its mode of action. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of complex natural products like this compound. This document provides detailed application notes and standardized protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR techniques to determine the complete structure of this compound.
Structural Elucidation Workflow
The structural elucidation of this compound using NMR spectroscopy follows a logical progression from simple 1D experiments to more complex 2D correlation experiments. The general workflow is outlined below.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, which are essential for its structural assignment. The data is based on spectra reported in the literature.[1]
Table 1: ¹H NMR (600 MHz, CDCl₃) Data for this compound
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 1.05, 1.70 | m | |
| 2 | 1.85, 2.00 | m | |
| 3 | 3.65 | m | |
| 4 | 2.25, 2.35 | m | |
| 6 | 5.35 | s | |
| 7 | 1.50, 2.10 | m | |
| 8 | 1.60 | m | |
| 9 | 0.95 | m | |
| 11 | 1.45, 1.55 | m | |
| 12 | 1.20, 1.95 | m | |
| 14 | 1.30 | m | |
| 15 | 1.75, 1.85 | m | |
| 16 | 2.15, 2.45 | m | |
| 17 | 2.60 | t | 9.0 |
| 18 | 0.93 | s | |
| 19 | 1.03 | s | |
| 21 | 1.22 | d | 6.0 |
| 1' | 4.35 | d | 7.8 |
| 2' | 3.25 | dd | 9.0, 7.8 |
| 3' | 3.45 | t | 9.0 |
| 4' | 3.35 | t | 9.0 |
| 5' | 3.40 | m | |
| 6' | 3.75, 3.95 | m |
Table 2: ¹³C NMR (150 MHz, CDCl₃) Data for this compound
| Position | δC (ppm) | DEPT |
| 1 | 37.3 | CH₂ |
| 2 | 31.6 | CH₂ |
| 3 | 71.7 | CH |
| 4 | 38.8 | CH₂ |
| 5 | 140.9 | C |
| 6 | 121.6 | CH |
| 7 | 31.9 | CH₂ |
| 8 | 35.5 | CH |
| 9 | 50.1 | CH |
| 10 | 36.7 | C |
| 11 | 21.0 | CH₂ |
| 12 | 39.8 | CH₂ |
| 13 | 43.8 | C |
| 14 | 56.7 | CH |
| 15 | 24.5 | CH₂ |
| 16 | 27.4 | CH₂ |
| 17 | 62.5 | CH |
| 18 | 16.0 | CH₃ |
| 19 | 19.4 | CH₃ |
| 20 | 209.0 | C=O |
| 21 | 27.8 | CH₃ |
| 1' | 101.8 | CH |
| 2' | 74.9 | CH |
| 3' | 77.8 | CH |
| 4' | 71.5 | CH |
| 5' | 77.9 | CH |
| 6' | 62.6 | CH₂ |
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.
1. Sample Preparation
-
Compound: this compound (5-10 mg)
-
Solvent: Deuterated chloroform (CDCl₃, 0.5-0.6 mL)
-
Standard: Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
Procedure:
-
Accurately weigh 5-10 mg of purified this compound into a clean, dry NMR tube.
-
Add approximately 0.5-0.6 mL of CDCl₃ containing TMS.
-
Cap the NMR tube and gently vortex or sonicate to ensure the sample is completely dissolved.
-
2. 1D NMR Spectroscopy
-
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: 12-16 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 1-2 s
-
Acquisition Time: 2-4 s
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the spectrum using the TMS signal at 0.00 ppm.
-
-
¹³C NMR and DEPT Spectroscopy:
-
Pulse Program: A standard ¹³C experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments). For DEPT, use standard DEPT-45, DEPT-90, and DEPT-135 pulse programs.
-
Acquisition Parameters:
-
Spectral Width: 200-240 ppm
-
Number of Scans: 1024-4096 (or more, due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2 s
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.
-
3. 2D NMR Spectroscopy
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton spin-spin coupling networks.
-
Pulse Program: Standard COSY pulse sequence (e.g., 'cosygpqf' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (F1 and F2): 12-16 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 4-8
-
-
Processing: Apply a sine-squared window function in both dimensions and perform a Fourier transform. Symmetrize the spectrum.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify one-bond correlations between protons and their directly attached carbons.
-
Pulse Program: Standard HSQC pulse sequence with gradient selection (e.g., 'hsqcedetgpsisp2' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (F2 - ¹H): 12-16 ppm
-
Spectral Width (F1 - ¹³C): 180-200 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 8-16
-
¹JCH Coupling Constant: Optimized for an average one-bond coupling of 145 Hz.
-
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons.
-
Pulse Program: Standard HMBC pulse sequence with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (F2 - ¹H): 12-16 ppm
-
Spectral Width (F1 - ¹³C): 200-240 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 16-32
-
Long-Range Coupling Constant: Optimized for an average long-range coupling of 8 Hz.
-
-
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy):
-
Purpose: To identify protons that are close in space, which is crucial for determining stereochemistry and glycosidic linkages.
-
Pulse Program: Standard NOESY or ROESY pulse sequence (e.g., 'noesygpph' or 'roesygpph' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (F1 and F2): 12-16 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 8-16
-
Mixing Time: 300-800 ms for NOESY; 150-300 ms for ROESY.
-
-
Data Analysis and Structural Interpretation
The combination of the above NMR experiments allows for the piecing together of the this compound structure.
-
Aglycone Structure Determination:
-
¹H and ¹³C NMR: The chemical shifts of the methyl groups (C-18 and C-19), the olefinic proton (H-6), and the carbonyl carbon (C-20) are characteristic of a pregnane skeleton.
-
COSY: The COSY spectrum reveals the proton-proton coupling networks within the steroid rings, allowing for the assignment of adjacent protons.
-
HSQC: This experiment correlates each proton signal to its directly attached carbon, enabling the assignment of the carbon skeleton.
-
HMBC: Long-range correlations are crucial for connecting the different spin systems and for assigning quaternary carbons. For instance, correlations from the methyl protons (H-18 and H-19) to surrounding carbons confirm their positions.
-
-
Sugar Moiety Identification:
-
¹H NMR: The anomeric proton signal (H-1') around 4.35 ppm with a large coupling constant (J = 7.8 Hz) is indicative of a β-glucopyranosyl unit.
-
COSY and TOCSY: These experiments establish the connectivity of all the protons within the sugar ring, starting from the anomeric proton.
-
HSQC: Correlates the sugar protons to their respective carbons.
-
-
Glycosidic Linkage and Stereochemistry:
-
HMBC: A key HMBC correlation between the anomeric proton of the sugar (H-1') and C-3 of the aglycone, and conversely from H-3 of the aglycone to C-1' of the sugar, unambiguously establishes the glycosidic linkage at the C-3 position.
-
NOESY/ROESY: A spatial correlation between the anomeric proton (H-1') and H-3 of the aglycone confirms the β-configuration of the glycosidic bond. Further NOESY/ROESY correlations within the aglycone help to determine its relative stereochemistry.
-
By systematically analyzing the data from this comprehensive suite of NMR experiments, the complete and unambiguous structure of this compound can be elucidated. These application notes and protocols provide a robust framework for researchers engaged in the study of this and other related pregnane glycosides.
References
Application Notes and Protocols: In Vitro Insecticidal Activity Assay for Periplocoside N
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro insecticidal activity assays of Periplocoside N, a pregnane glycoside with potential applications in pest management.
Introduction
This document outlines a standardized in vitro bioassay protocol, specifically a leaf disc dipping method, which is suitable for evaluating the insecticidal activity of this compound against common agricultural pests. Additionally, it provides a summary of the known insecticidal activities of other periplocosides to serve as a reference point for experimental design and data comparison.
Data Presentation: Insecticidal Activity of Related Periplocosides
While specific LC50 and LD50 values for this compound are not available in the reviewed literature, the following table summarizes the reported insecticidal activities of other periplocosides isolated from Periploca sepium. This data is crucial for estimating the potential efficacy of this compound and for establishing appropriate concentration ranges in preliminary bioassays.
| Compound | Test Insect | Method | Potency (LC50/LD50) | Source |
| Periplocoside P2 | Mythimna separata (3rd instar larvae) | Bioactivity-guided | LC50: 2.9 mg/mL (24h), 2.2 mg/mL (48h) | [3] |
| Periplocoside T | Mythimna separata (3rd instar larvae) | Not Specified | LD50: 1.31 µ g/larva | |
| Periplocoside D | Mythimna separata (3rd instar larvae) | Not Specified | LD50: 3.94 µ g/larva | |
| Periplocoside F | Mythimna separata (3rd instar larvae) | Not Specified | LD50: 3.42 µ g/larva | |
| Periplocoside T | Plutella xylostella (3rd instar larvae) | Not Specified | LD50: 5.45 µ g/larva | |
| Periplocoside D | Plutella xylostella (3rd instar larvae) | Not Specified | LD50: 12.17 µ g/larva | |
| Periplocoside F | Plutella xylostella (3rd instar larvae) | Not Specified | LD50: 13.95 µ g/larva |
Experimental Protocols: In Vitro Insecticidal Bioassay
The following protocol describes a leaf disc dipping bioassay, a standard method for evaluating the efficacy of stomach poison insecticides against chewing insects.
Materials
-
This compound (of known purity)
-
Solvent (e.g., acetone, ethanol, or DMSO)
-
Surfactant (e.g., Triton X-100 or Tween 80)
-
Distilled water
-
Host plant leaves (e.g., cabbage, lettuce, depending on the target insect)
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Forceps
-
Micropipettes
-
Beakers and flasks
-
Target insects (e.g., Plutella xylostella, Spodoptera litura, or Myzus persicae)
-
Incubator or growth chamber with controlled temperature, humidity, and photoperiod
Procedure
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Create a series of dilutions from the stock solution to establish a range of test concentrations.
-
Incorporate a surfactant (typically at 0.1% v/v) into the final aqueous dilutions to ensure even coating of the leaf surface.
-
Prepare a control solution containing the same concentration of solvent and surfactant in distilled water.
-
-
Leaf Disc Preparation and Treatment:
-
Excise leaf discs of a uniform size using a cork borer.
-
Wash the leaf discs with distilled water and allow them to air dry.
-
Immerse each leaf disc in the respective test solution for 10-20 seconds.
-
Place the treated leaf discs on a wire rack to air dry completely.
-
-
Bioassay Setup:
-
Line the bottom of each Petri dish with a piece of filter paper.
-
Moisten the filter paper with a few drops of distilled water to maintain humidity.
-
Place one treated leaf disc in the center of each Petri dish.
-
Introduce a predetermined number of test insects (e.g., 10-20 larvae or adult aphids) into each Petri dish.
-
Seal the Petri dishes with parafilm to prevent the insects from escaping.
-
-
Incubation and Data Collection:
-
Incubate the Petri dishes under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).
-
Assess insect mortality at regular intervals (e.g., 24, 48, and 72 hours) after treatment.
-
Consider insects that are unable to move when prodded with a fine brush as dead.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if mortality in the control group is between 5% and 20%.
-
Calculate the lethal concentration (LC50), the concentration that causes 50% mortality of the test population, using probit analysis.
-
Mandatory Visualizations
Proposed Mechanism of Action of Periplocosides
The primary mode of action for insecticidal periplocosides is through stomach poisoning, targeting the midgut of susceptible insects. Ingestion of the compound leads to the disruption and degradation of the midgut epithelial cells.[1] This damage impairs the digestive and absorptive functions of the midgut and can lead to the entry of gut contents into the hemolymph, resulting in septicemia and eventual death of the insect.[1]
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for In Vitro Bioassay
The following diagram illustrates the key steps involved in the in vitro insecticidal activity assay for this compound.
Caption: Workflow for the in vitro insecticidal bioassay.
References
- 1. Fluorescence Localization and Comparative Ultrastructural Study of Periplocoside NW from Periploca sepium Bunge in the Midgut of the Oriental Amyworm, Mythimna separata Walker (Lepidoptera: Noctuidae) [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Insecticidal Pregnane Glycosides from the Root Barks of Periploca sepium - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-inflammatory Potential of Periplocoside N: Application Notes and Protocols for Cell Culture-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the potential anti-inflammatory properties of Periplocoside N, a pregnane glycoside, for investigation in cell culture models. While direct experimental data on this compound is emerging, this guide draws upon the established anti-inflammatory activities of related Periplocosides and other natural compounds that modulate key inflammatory pathways. These protocols and application notes are designed to facilitate the exploration of this compound's therapeutic potential in inflammatory disease research.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The transcription factor NF-κB and the mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory process, inducing the expression of pro-inflammatory genes, including cytokines and chemokines.[1] Natural products represent a promising reservoir of novel anti-inflammatory agents. Periplocosides, isolated from plants of the Periploca genus, have demonstrated immunomodulatory and anti-inflammatory effects. For instance, Periplocoside A has been shown to ameliorate experimental autoimmune encephalomyelitis by suppressing IL-17 production and inhibiting the differentiation of Th17 cells.[2] Similarly, Periplocoside E, another pregnane glycoside from Periploca sepium Bge, has been identified as a potent immunosuppressive compound that inhibits T cell activation.[3] These findings suggest that this compound may also possess significant anti-inflammatory properties worthy of investigation.
This application note details protocols to assess the anti-inflammatory effects of this compound in cell culture, focusing on its potential to modulate the NF-κB and MAPK signaling pathways.
Quantitative Data Summary
While specific quantitative data for this compound is not yet widely available, the following tables provide a template for organizing experimental results based on studies of related compounds. Researchers investigating this compound can use this structure to present their findings clearly.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production
| Treatment | Concentration (µM) | IL-6 (% inhibition) | TNF-α (% inhibition) | IL-1β (% inhibition) |
| Vehicle Control | - | 0 | 0 | 0 |
| LPS (1 µg/mL) | - | 100 | 100 | 100 |
| This compound | 1 | |||
| This compound | 10 | |||
| This compound | 50 | |||
| Positive Control (e.g., Dexamethasone) | 10 |
Table 2: Effect of this compound on Inflammatory Enzyme Expression
| Treatment | Concentration (µM) | iNOS (% inhibition) | COX-2 (% inhibition) |
| Vehicle Control | - | 0 | 0 |
| LPS (1 µg/mL) | - | 100 | 100 |
| This compound | 1 | ||
| This compound | 10 | ||
| This compound | 50 | ||
| Positive Control (e.g., NS-398) | 10 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line: RAW 264.7 (murine macrophage cell line) is a commonly used model for studying inflammation. Human monocyte-like cell lines such as THP-1 (differentiated into macrophages with PMA) can also be used.
-
Culture Conditions: Culture cells in DMEM (for RAW 264.7) or RPMI-1640 (for THP-1) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Inflammation: To induce an inflammatory response, stimulate cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL.[4]
-
This compound Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 1-2 hours before LPS stimulation. Ensure the final concentration of the solvent does not affect cell viability.
Protocol 2: Measurement of Pro-inflammatory Cytokines
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
Use commercially available ELISA kits to quantify the levels of IL-6, TNF-α, and IL-1β according to the manufacturer's instructions.
-
-
RT-qPCR (Reverse Transcription Quantitative Polymerase Chain Reaction):
-
Isolate total RNA from the cells after 4-6 hours of LPS stimulation.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using specific primers for Il6, Tnf, and Il1b genes. Normalize the expression levels to a housekeeping gene such as Gapdh or Actb.
-
Protocol 3: Western Blot Analysis for Signaling Pathway Proteins
-
Protein Extraction: After the desired treatment period (e.g., 30-60 minutes for phosphorylation events), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate the membrane with primary antibodies against key signaling proteins such as phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, and JNK.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations of Signaling Pathways and Workflows
References
- 1. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Periplocoside A prevents experimental autoimmune encephalomyelitis by suppressing IL-17 production and inhibits differentiation of Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Periplocoside E, an effective compound from Periploca sepium Bge, inhibited T cell activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hyperoside Suppresses Lipopolysaccharide-induced Inflammation and Apoptosis in Human Umbilical Vein Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining Periplocoside N Cytotoxicity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Periplocoside N is a natural product of significant interest for its potential therapeutic properties. As with any novel compound being evaluated for pharmacological use, a thorough assessment of its cytotoxic effects is paramount. This document provides detailed protocols for a panel of cell-based assays to quantify the cytotoxicity of this compound. The assays described herein are designed to measure various hallmarks of cell death, including metabolic activity, membrane integrity, and the induction of apoptosis.
Disclaimer: The precise molecular mechanism of this compound-induced cytotoxicity has not been extensively elucidated in publicly available literature. The proposed signaling pathways in this document are based on the known mechanisms of structurally related compounds, such as Periplocin and Periplocymarin. These related molecules have been shown to induce apoptosis in cancer cells through modulation of the PI3K/AKT and AMPK/mTOR signaling pathways.[1][2] Researchers should consider this as a putative mechanism that requires experimental validation for this compound.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described cytotoxicity assays.
Table 1: MTT Assay - Cell Viability upon Treatment with this compound
| Concentration of this compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100 |
| 1 | 1.12 | 0.06 | 89.6 |
| 5 | 0.88 | 0.05 | 70.4 |
| 10 | 0.63 | 0.04 | 50.4 |
| 25 | 0.31 | 0.03 | 24.8 |
| 50 | 0.15 | 0.02 | 12.0 |
Table 2: LDH Release Assay - Membrane Integrity Assessment
| Concentration of this compound (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| 0 (Vehicle Control) | 0.15 | 0.02 | 0 |
| 1 | 0.20 | 0.03 | 12.5 |
| 5 | 0.35 | 0.04 | 50.0 |
| 10 | 0.58 | 0.05 | 107.5 |
| 25 | 0.82 | 0.06 | 167.5 |
| 50 | 0.95 | 0.07 | 200.0 |
| Maximum LDH Release | 0.55 | 0.04 | 100 |
| Spontaneous LDH Release | 0.15 | 0.02 | 0 |
Table 3: Annexin V-FITC/PI Apoptosis Assay - Flow Cytometry Analysis
| Concentration of this compound (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Vehicle Control) | 95.2 | 2.1 | 1.5 | 1.2 |
| 10 | 75.8 | 15.3 | 5.4 | 3.5 |
| 25 | 45.1 | 35.7 | 12.8 | 6.4 |
| 50 | 15.9 | 50.2 | 25.3 | 8.6 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4][5]
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.[1]
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound stock solution
-
LDH cytotoxicity detection kit
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described in the MTT assay protocol.
-
Treat the cells with serial dilutions of this compound and a vehicle control for the desired duration.
-
Prepare controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the treatment period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (from the kit) to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution (from the kit) to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100
Annexin V-FITC and Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Putative signaling pathways modulated by this compound.
References
- 1. Periplocin inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK‐mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Periplocin inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK-mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Periplocymarin Induced Colorectal Cancer Cells Apoptosis Via Impairing PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Periplocin Induces Apoptosis of Pancreatic Cancer Cells through Autophagy via the AMPK/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetic Studies of Periplocoside N in Animal Models: A Review of Available Data
As of late 2025, a comprehensive review of published scientific literature reveals a notable absence of pharmacokinetic studies specifically investigating Periplocoside N in any animal models. While research has identified this compound as a pregnane glycoside isolated from the root of Periploca sepium with documented insecticidal properties, its absorption, distribution, metabolism, and excretion (ADME) profile in mammals remains uncharacterized in the public domain.
Initial searches for the pharmacokinetics of "this compound" often lead to studies on a related but distinct compound, "periplocin." It is crucial to differentiate between these two substances. This compound possesses a molecular formula of C27H44O6, whereas periplocin (also referred to as periplocoside) has a molecular formula of C36H56O13. This significant difference in their chemical structures implies that their pharmacokinetic behaviors are not interchangeable.
Data on a Related Compound: Periplocin
For the purpose of clarification and to provide context on related compounds from the same plant source, pharmacokinetic data for periplocin in rats has been reported. A study involving the intravenous administration of periplocin to rats demonstrated that its pharmacokinetics are best described by a two-compartment model with first-order kinetics. The research indicated a rapid distribution and elimination of periplocin in this animal model.
The following table summarizes the key pharmacokinetic parameters of periplocin in rats following a single intravenous injection at three different dose levels.
Table 1: Pharmacokinetic Parameters of Periplocin in Rats (Intravenous Administration)
| Dose (mg/kg) | t1/2α (min) | t1/2β (min) | AUC0-60 (mg/L·min) |
| 0.37 | 1.49 | 14.00 | 8.581 |
| 0.74 | 2.32 | 12.37 | 19.782 |
| 1.48 | 3.48 | 15.44 | 50.615 |
Data sourced from a study on periplocin pharmacokinetics in rats.
It is imperative to reiterate that the data presented above pertains to periplocin and not this compound. The lack of available data for this compound prevents the creation of detailed application notes and experimental protocols as originally requested.
Future Research Directions
The absence of pharmacokinetic data for this compound highlights a significant gap in the understanding of this compound's potential as a therapeutic agent or its risk profile. To address this, future research should focus on the following areas:
-
Development of a Validated Analytical Method: A sensitive and specific analytical method for the quantification of this compound in biological matrices (e.g., plasma, urine, feces) is a prerequisite for any pharmacokinetic study. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) would likely be suitable for this purpose.
-
In Vitro Metabolism Studies: Investigating the metabolic stability of this compound in liver microsomes from different species (including human) would provide initial insights into its metabolic pathways and potential for drug-drug interactions.
-
Single-Dose Pharmacokinetic Studies in Animal Models: Conducting studies in rodent models (e.g., rats, mice) following both intravenous and oral administration would be the first step in characterizing its in vivo ADME properties. These studies would determine key parameters such as bioavailability, clearance, volume of distribution, and elimination half-life.
The logical workflow for initiating pharmacokinetic studies for a novel compound like this compound is outlined in the diagram below.
Conclusion
For researchers, scientists, and drug development professionals interested in this compound, the immediate priority must be the initiation of fundamental preclinical studies to establish its pharmacokinetic profile. Without such data, any further development or assessment of its therapeutic potential or safety is premature. The scientific community awaits foundational research that will elucidate the in vivo behavior of this specific pregnane glycoside.
Troubleshooting & Optimization
Technical Support Center: Optimizing Periplocoside N Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Periplocoside N from plant material, primarily from the roots and root barks of Periploca sepium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which plant source is it typically extracted?
A1: this compound is a pregnane glycoside, a class of secondary metabolites found in various plant species. It is most commonly isolated from the root and root bark of Periploca sepium.
Q2: Which solvent is most effective for extracting this compound?
A2: Methanol is a widely used and effective solvent for the extraction of pregnane glycosides, including this compound, from plant materials. Aqueous ethanol solutions (e.g., 70-80% ethanol) are also commonly employed and can be effective, offering a less toxic alternative to methanol. The choice of solvent can significantly impact the extraction yield and the profile of co-extracted compounds.
Q3: What are the key factors that influence the extraction yield of this compound?
A3: Several factors can significantly affect the extraction yield of this compound:
-
Solvent Type and Concentration: The polarity of the solvent is crucial. Methanol and ethanol are effective polar solvents. The addition of water to these solvents can enhance the extraction of certain glycosides.
-
Temperature: Higher temperatures generally increase the solubility and diffusion rate of the target compound, potentially leading to higher yields. However, excessively high temperatures can cause degradation of thermolabile compounds like this compound.
-
Extraction Time: A longer extraction time usually results in a higher yield, up to a certain point where equilibrium is reached.
-
Solid-to-Liquid Ratio: A higher solvent-to-plant material ratio can improve extraction efficiency by creating a larger concentration gradient.
-
Particle Size of Plant Material: Grinding the plant material to a smaller particle size increases the surface area available for solvent contact, which can enhance extraction efficiency.
Q4: What are the advantages of using modern extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE)?
A4: Modern extraction techniques like UAE and MAE offer several advantages over conventional methods:
-
Increased Efficiency: These methods can significantly reduce extraction time and solvent consumption while achieving comparable or even higher yields.
-
Lower Temperatures: UAE is a non-thermal method, and MAE can be performed with precise temperature control, which helps in preventing the degradation of heat-sensitive compounds like this compound.
-
Improved Mass Transfer: The physical phenomena induced by ultrasound (cavitation) and microwaves (localized heating) enhance the disruption of plant cell walls and the penetration of the solvent into the plant matrix, leading to better extraction.
Q5: How can I purify this compound from the crude extract?
A5: Column chromatography is a standard and effective method for the purification of this compound from a crude plant extract. Silica gel is a commonly used stationary phase. The separation is achieved by eluting the column with a solvent system of increasing polarity, which allows for the separation of compounds based on their differential adsorption to the silica gel.
Troubleshooting Guides
Low Extraction Yield
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent | 1. Ensure the use of a polar solvent like methanol or an aqueous ethanol solution (e.g., 70-80%).2. Experiment with different solvent-to-water ratios to optimize polarity. |
| Insufficient Extraction Time | 1. Increase the extraction time. For conventional methods, try extending the maceration or reflux time.2. For UAE or MAE, optimize the sonication or irradiation time based on preliminary experiments. |
| Suboptimal Temperature | 1. If using a conventional heating method, ensure the temperature is high enough to increase solubility but below the degradation point of this compound. A temperature range of 40-60°C is a good starting point.2. For MAE, carefully control the temperature to avoid overheating. |
| Large Particle Size | 1. Grind the plant material to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction. |
| Inadequate Solid-to-Liquid Ratio | 1. Increase the volume of solvent relative to the amount of plant material. A ratio of 1:10 to 1:20 (w/v) is a common starting point. |
| Incomplete Cell Lysis | 1. For UAE and MAE, ensure sufficient power is applied to disrupt the plant cell walls effectively. |
Poor Purity of Crude Extract
| Potential Cause | Troubleshooting Steps |
| Co-extraction of Pigments (e.g., Chlorophyll) | 1. If using aerial parts of the plant, consider a pre-extraction step with a non-polar solvent like hexane to remove chlorophyll before the main extraction. |
| Presence of Polysaccharides | 1. Polysaccharides can be precipitated from the aqueous or alcoholic extract by adding a large volume of ethanol (e.g., 3-4 volumes) and allowing it to stand at a low temperature (e.g., 4°C) overnight. The precipitate can then be removed by centrifugation or filtration. |
| Co-extraction of Fats and Waxes | 1. A pre-extraction with a non-polar solvent like hexane or petroleum ether can effectively remove lipids before the primary extraction of this compound. |
| Presence of Tannins and Phenolic Compounds | 1. These compounds can sometimes be removed by using specific adsorbents like polyvinylpolypyrrolidone (PVPP) during the extraction process. |
Issues During HPLC Analysis
| Potential Cause | Troubleshooting Steps |
| Peak Tailing | 1. Silanol Interactions: If using a silica-based C18 column, free silanol groups can interact with the polar glycoside, causing tailing. Use a base-deactivated column or add a small amount of a competing base (e.g., triethylamine) to the mobile phase.2. Column Overload: Inject a smaller volume or a more dilute sample. |
| Co-elution of Peaks | 1. Optimize Mobile Phase: Adjust the gradient profile or the composition of the mobile phase (e.g., the ratio of acetonitrile to water) to improve separation.2. Change Column Chemistry: Try a different stationary phase (e.g., a phenyl-hexyl column) that may offer different selectivity for the compounds of interest. |
| Ghost Peaks | 1. Contaminated Mobile Phase: Ensure high-purity solvents and freshly prepared mobile phases.2. Carryover from Previous Injections: Implement a thorough needle wash protocol in the autosampler. |
| Irreproducible Retention Times | 1. Fluctuations in Temperature: Use a column oven to maintain a constant temperature.2. Mobile Phase Composition Changes: Ensure the mobile phase is well-mixed and degassed. |
Data Presentation
Table 1: Illustrative Comparison of Extraction Methods for this compound Yield
| Extraction Method | Solvent | Temperature (°C) | Time | Illustrative Yield (%) * |
| Maceration | 80% Methanol | 25 | 48 hours | 0.8 - 1.2 |
| Soxhlet Extraction | 95% Ethanol | 78 | 12 hours | 1.5 - 2.0 |
| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol | 45 | 30 minutes | 2.0 - 2.5 |
| Microwave-Assisted Extraction (MAE) | 80% Methanol | 60 | 5 minutes | 2.2 - 2.8 |
*Note: The yield data presented in this table is illustrative and based on general trends observed for glycoside extraction. Actual yields will vary depending on the specific plant material, equipment, and experimental conditions.
Table 2: Influence of Extraction Parameters on this compound Yield (Illustrative Data)
| Parameter | Condition 1 | Illustrative Yield (%) | Condition 2 | Illustrative Yield (%) |
| Solvent | 70% Ethanol | 2.1 | 90% Methanol | 2.4 |
| Temperature | 40°C | 1.8 | 60°C | 2.3 |
| Time (UAE) | 20 minutes | 1.9 | 40 minutes | 2.4 |
| Solid-to-Liquid Ratio | 1:10 g/mL | 1.7 | 1:20 g/mL | 2.2 |
*Note: This data is for illustrative purposes to demonstrate the general effect of changing extraction parameters.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Plant Material Preparation: Dry the root or root bark of Periploca sepium at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. Grind the dried material into a fine powder (40-60 mesh).
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL beaker.
-
Add 200 mL of 70% aqueous ethanol (1:20 solid-to-liquid ratio).
-
Place the beaker in an ultrasonic bath.
-
Sonication Parameters:
-
Frequency: 40 kHz
-
Power: 200 W
-
Temperature: 45°C
-
Time: 30 minutes
-
-
-
Filtration and Concentration:
-
After sonication, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
-
Purification (Optional):
-
Dissolve the crude extract in a minimal amount of the initial mobile phase for column chromatography.
-
Proceed with the column chromatography protocol (Protocol 3).
-
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
-
Plant Material Preparation: Prepare the dried and powdered plant material as described in Protocol 1.
-
Extraction:
-
Place 5 g of the powdered plant material into a microwave extraction vessel.
-
Add 100 mL of 80% aqueous methanol (1:20 solid-to-liquid ratio).
-
Seal the vessel and place it in the microwave extractor.
-
Microwave Parameters:
-
Power: 500 W
-
Temperature: 60°C (with temperature control)
-
Time: 5 minutes
-
-
-
Filtration and Concentration:
-
After the extraction and cooling, filter the mixture.
-
Concentrate the filtrate using a rotary evaporator as described in Protocol 1.
-
-
Purification (Optional):
-
Prepare the crude extract for column chromatography as described in Protocol 1.
-
Protocol 3: Column Chromatography Purification of this compound
-
Column Preparation:
-
Pack a glass column with silica gel (100-200 mesh) using a slurry packing method with a non-polar solvent like hexane.
-
-
Sample Loading:
-
Dissolve the crude extract in a small volume of the initial mobile phase and adsorb it onto a small amount of silica gel.
-
Dry the silica gel with the adsorbed sample and carefully load it onto the top of the prepared column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., hexane or a hexane-ethyl acetate mixture).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of a more polar solvent (e.g., ethyl acetate, then methanol). A typical gradient might be:
-
Hexane:Ethyl Acetate (9:1 to 1:1)
-
Ethyl Acetate:Methanol (9:1 to 1:1)
-
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate.
-
Analyze the fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.
-
Pool the pure fractions and evaporate the solvent to obtain purified this compound.
-
Protocol 4: HPLC Quantification of this compound
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B), both containing 0.1% formic acid.
-
Example Gradient: 0-5 min, 10-30% A; 5-20 min, 30-60% A; 20-25 min, 60-90% A.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 218 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of a this compound standard of known concentration in methanol.
-
Create a series of calibration standards by diluting the stock solution.
-
Dissolve a known weight of the crude or purified extract in methanol to a specific concentration.
-
-
Analysis:
-
Inject the calibration standards to generate a standard curve.
-
Inject the sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.
-
Mandatory Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Logical troubleshooting steps for low this compound extraction yield.
Caption: Decision pathway for resolving co-eluting peaks in HPLC analysis.
Technical Support Center: Periplocoside N Separation in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC separation of Periplocoside N.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for this compound analysis?
A1: A good starting point for developing a reversed-phase HPLC method for this compound is to use a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid. A UV detector set at a low wavelength, around 200-210 nm, is recommended for detection, as pregnane glycosides like this compound lack strong chromophores.
Q2: How should I prepare my this compound sample for HPLC analysis?
A2: this compound is soluble in methanol and DMSO. For analysis of plant material, an initial extraction with methanol or ethanol is common, followed by further purification steps like liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering substances. The final sample should be dissolved in a solvent compatible with the mobile phase, preferably the initial mobile phase composition, to ensure good peak shape.
Q3: What are the key chemical properties of this compound to consider for HPLC method development?
A3: this compound is a pregnane glycoside. These molecules can be sensitive to strongly acidic or basic conditions. The use of mobile phase additives like formic acid or ammonium formate helps to control the pH and improve peak shape. This compound is unstable in highly acidic environments (e.g., simulated gastric juice with a pH of 1.2), so prolonged exposure to very low pH mobile phases should be avoided.
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
| Cause | Solution |
| Secondary Interactions | Add a competitive agent like formic acid (0.1%) or a buffer like ammonium formate (0.1 mM) to the mobile phase to minimize interactions between this compound and residual silanols on the column. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate Sample Solvent | Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. |
| Column Contamination or Degradation | Flush the column with a strong solvent like isopropanol. If the problem persists, the column may need to be replaced. |
Problem 2: Inconsistent Retention Times
Possible Causes & Solutions
| Cause | Solution |
| Mobile Phase Composition Fluctuation | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Use a column oven to maintain a consistent temperature. |
| Pump Issues (Leaks, Air Bubbles) | Check for leaks in the pump and fittings. Purge the pump to remove any air bubbles. |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase before each injection, especially when running a gradient. |
| Changes in pH | If using a buffered mobile phase, ensure the pH is consistent between batches. |
Problem 3: Ghost Peaks
Possible Causes & Solutions
| Cause | Solution |
| Contaminated Mobile Phase | Use high-purity HPLC-grade solvents and additives. Prepare fresh mobile phase. |
| Carryover from Previous Injections | Implement a robust needle wash protocol in the autosampler. Inject a blank solvent after a high-concentration sample to check for carryover. |
| Sample Contamination | Filter all samples before injection to remove particulate matter. |
| System Contamination | Flush the entire HPLC system, including the injector and detector, with a strong solvent. |
Problem 4: Poor Resolution
Possible Causes & Solutions
| Cause | Solution |
| Inadequate Mobile Phase Strength | Adjust the gradient profile. A shallower gradient can improve the separation of closely eluting peaks. |
| Suboptimal Column Chemistry | While a C18 column is a good starting point, consider trying a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) if resolution is poor. |
| Low Column Efficiency | Use a longer column or a column with a smaller particle size to increase the number of theoretical plates. |
| Temperature Effects | Optimize the column temperature. A lower temperature may increase retention and improve resolution in some cases. |
Experimental Protocols
Protocol 1: HPLC-UV Method for this compound Analysis
This protocol is a recommended starting point for the analysis of this compound using HPLC with UV detection.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30-70% B
-
25-30 min: 70-90% B
-
30-35 min: 90% B (hold)
-
35-36 min: 90-30% B
-
36-45 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 205 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in 30:70 Acetonitrile:Water.
Protocol 2: Sample Preparation from Plant Material
-
Extraction: Macerate 1 g of dried and powdered plant material with 20 mL of methanol at room temperature for 24 hours.
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Dissolve the dried extract in a small volume of water and load it onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute this compound with methanol.
-
-
Final Preparation: Evaporate the methanol and reconstitute the residue in the initial mobile phase for HPLC analysis.
Visualizations
Technical Support Center: Periplocoside N Solubility for In Vitro Assays
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing Periplocoside N for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is a steroidal glycoside saponin. Like many saponins, it has an amphiphilic molecular structure, containing both hydrophobic (steroidal aglycone) and hydrophilic (sugar chains) moieties. This can lead to challenges in achieving the desired concentration in aqueous buffers and cell culture media used for in vitro experiments. Poor solubility can result in compound precipitation, leading to inaccurate and irreproducible experimental results.
Q2: What are the initial recommended solvents for dissolving this compound?
For initial solubilization to create a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is a common starting point. Some related compounds are also soluble in ethanol. It is crucial to first prepare a concentrated stock in an appropriate organic solvent before diluting it into your aqueous assay buffer or cell culture medium.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture experiment?
The final concentration of DMSO in your in vitro assay should be kept as low as possible to avoid solvent-induced cytotoxicity or other off-target effects. A general guideline is to keep the final DMSO concentration at or below 0.5%, although the tolerance can vary significantly between different cell lines and assay types. It is always recommended to run a vehicle control (media with the same final concentration of DMSO) to assess its effect on your specific experimental system.
Q4: My this compound precipitates when I add it to my aqueous buffer or media. What should I do?
Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for poorly soluble compounds. Please refer to the Troubleshooting Guide below for a step-by-step approach to address this problem.
Troubleshooting Guide: this compound Precipitation
If you are observing precipitation of this compound in your experiments, follow these steps to troubleshoot the issue.
Diagram: Troubleshooting Workflow for this compound Precipitation
Caption: Troubleshooting workflow for addressing this compound precipitation.
Quantitative Data Summary
Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following table provides a qualitative and comparative summary based on vendor information for related compounds and general knowledge of saponin solubility.
| Solvent/System | Solubility Category | Recommended Use | Key Considerations |
| DMSO | Soluble | Primary solvent for stock solutions | Keep final concentration low in assays (<0.5%) to avoid toxicity. |
| Ethanol | Moderately Soluble | Alternative for stock solutions | May have lower solubilizing power than DMSO. Check for precipitation upon dilution. |
| Water | Sparingly Soluble | Not recommended for initial stock | Saponins can form micelles in water, but high concentrations are difficult to achieve. |
| Culture Media | Prone to Precipitation | Final dilution for assays | Dilute stock solution slowly while vortexing the media to aid dispersion. |
| Co-solvents | Can Improve Solubility | Additive to aqueous media | Can help maintain solubility at higher final concentrations. Test for biocompatibility. |
| Cyclodextrins | Can Significantly Improve Solubility | Formulation for poorly soluble compounds | Forms inclusion complexes to enhance aqueous solubility. Requires specific protocol. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the standard method for preparing a concentrated stock solution of this compound.
-
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
Protocol 2: Improving Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol outlines a method to enhance the aqueous solubility of this compound by forming an inclusion complex with HP-β-CD.
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
Sterile filter (0.22 µm)
-
-
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10% w/v).
-
Slowly add the this compound powder to the HP-β-CD solution while stirring continuously. A molar ratio of 1:1 to 1:2 (this compound:HP-β-CD) is a good starting point.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
After the incubation period, filter the solution through a 0.22 µm sterile filter to remove any undissolved compound.
-
The resulting clear solution is the this compound-cyclodextrin complex, which can be further diluted for in vitro assays.
-
It is advisable to determine the concentration of this compound in the final solution using a suitable analytical method (e.g., HPLC) if precise quantification is required.
-
Diagram: Mechanism of Cyclodextrin-Mediated Solubilization
Caption: Formation of a water-soluble inclusion complex with cyclodextrin.
Technical Support Center: Overcoming Matrix Effects in Periplocoside N Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the mass spectrometry analysis of Periplocoside N. Our resources are designed to help you mitigate matrix effects, ensuring accurate and reproducible results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound experiments in a question-and-answer format.
Q1: I'm observing significant ion suppression for this compound in my plasma samples. What are the likely causes and how can I fix this?
A1: Ion suppression is a common matrix effect where co-eluting endogenous components from the plasma interfere with the ionization of this compound, leading to a decreased signal.
Immediate Troubleshooting Steps:
-
Sample Dilution: A simple first step is to dilute your sample extract. This reduces the concentration of interfering matrix components. However, be mindful that this also dilutes your analyte, which may not be suitable for low-concentration samples[1].
-
Optimize Chromatographic Separation: Adjusting your LC gradient can help separate this compound from the interfering compounds. Try a shallower gradient around the elution time of your analyte to improve resolution[2].
-
Check for Contamination: Contaminants from solvents, reagents, or plasticware can contribute to ion suppression. Ensure you are using high-purity solvents and test for leachates from your collection tubes and plates[3].
Advanced Solutions:
-
Improve Sample Preparation: Simple protein precipitation may not be sufficient to remove all interfering substances. Consider more rigorous cleanup techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)[4][5]. SPE, in particular, has been shown to be effective at minimizing matrix effects for similar cardiac glycosides[3][6].
-
Use a Suitable Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the gold standard for compensating for matrix effects, as it will be affected in the same way as the analyte[1]. If a SIL-IS is unavailable, a structurally similar analog can be used.
Caption: Troubleshooting workflow for ion suppression.
Q2: My this compound signal is showing enhancement in some samples. What causes this and what should I do?
A2: Ion enhancement is the opposite of suppression, where co-eluting compounds improve the ionization efficiency of this compound, leading to an artificially high signal. The troubleshooting strategies are largely the same as for ion suppression.
-
Enhanced Sample Cleanup: The primary approach is to remove the compounds causing the enhancement. Solid-Phase Extraction (SPE) is generally more effective at this than Protein Precipitation (PP) or Liquid-Liquid Extraction (LLE)[7][8].
-
Chromatographic Separation: Improve the separation of this compound from the enhancing compounds by modifying the mobile phase composition or the gradient profile.
-
Matrix-Matched Calibrators: If the matrix effect is consistent across samples, preparing your calibration standards in a blank matrix that is free of the analyte can help to compensate for the enhancement[6].
Q3: I'm seeing poor recovery of this compound after my sample preparation. How can I improve this?
A3: Poor recovery means that your analyte is being lost during the sample preparation process.
-
Protein Precipitation: If you are using protein precipitation with acetonitrile, some of the analyte may be crashing out with the protein. Trying a different solvent like methanol may improve recovery[9].
-
Liquid-Liquid Extraction: The choice of extraction solvent is critical. You may need to screen several solvents with varying polarities to find one that efficiently extracts this compound. Also, ensure the pH of your aqueous phase is optimized to keep this compound in a neutral form for better partitioning into the organic solvent.
-
Solid-Phase Extraction: In SPE, poor recovery can be due to several factors:
-
Incorrect Sorbent: The sorbent may not be retaining your analyte effectively, or it may be binding it too strongly. For cardiac glycosides, a polymeric reversed-phase sorbent like Oasis HLB is often a good choice[10].
-
Inadequate Elution Solvent: Your elution solvent may not be strong enough to desorb this compound from the sorbent. You may need to increase the percentage of organic solvent or add a modifier like ammonia or formic acid.
-
Drying Step is too long: An overly aggressive drying step can lead to the loss of volatile analytes.
-
Data Presentation: Comparison of Sample Preparation Methods
The following table summarizes findings on the effectiveness of different sample preparation techniques for cardiac glycosides and other relevant compounds. Direct comparative data for this compound is limited; therefore, data from structurally similar compounds are presented to guide method selection.
| Sample Preparation Method | Analyte(s) | Matrix | Key Findings | Reference(s) |
| Protein Precipitation (PP) | Peptides & Catabolites | Human Plasma | PP with acetonitrile or ethanol yielded the highest overall recoveries (>50%). | [7][8] |
| Fexofenadine | Human Serum | Methanol precipitation resulted in >90% recovery and was faster than LLE. | [9] | |
| Liquid-Liquid Extraction (LLE) | Digoxin & Digitoxin | Plasma | Matrix effects ranged from 76% to 109%. | [11] |
| Solid-Phase Extraction (SPE) | Digoxin & Digitoxin | Whole Blood | SPE on a polymeric phase limited matrix suppression to <10%. | [3][6] |
| Digoxin & Metildigoxin | Whole Blood | Recovery ranged from 83-100% for digoxin using Oasis HLB cartridges. | [10] | |
| Peptides & Catabolites | Human Plasma | Matrix effect was generally lower with SPE compared to PP. | [7][8] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is adapted from a validated method for the cardiac glycoside digoxin and is a good starting point for this compound[10].
Materials:
-
Oasis HLB SPE Cartridges (e.g., 3 cc, 60 mg)
-
Plasma sample
-
Internal Standard (IS) solution (if available)
-
Ammonium acetate solution (2 M, pH 9.5)
-
Milli-Q water
-
Methanol
-
Chloroform:2-propanol (95:5, v/v)
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of plasma, add 50 µL of IS solution.
-
Add 500 µL of 2 M ammonium acetate solution (pH 9.5) and 3.5 mL of Milli-Q water.
-
Vortex mix the sample.
-
Centrifuge for 15 minutes at 3200 rpm.
-
Decant the supernatant into a clean tube.
-
-
SPE Cartridge Conditioning:
-
Condition the Oasis HLB cartridge by sequentially passing 1 mL of methanol, followed by 1 mL of water, and finally 3 mL of 0.1 M ammonium acetate solution (pH 9.5).
-
-
Sample Loading:
-
Load the pre-treated supernatant onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 2 mL of 0.1 M ammonium acetate solution (pH 9.5).
-
Dry the cartridge under maximum vacuum for 2 minutes.
-
-
Elution:
-
Elute the analyte with 3 mL of chloroform:2-propanol (95:5, v/v).
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness at 25°C under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
-
Caption: Workflow for Solid-Phase Extraction of this compound.
Protocol 2: UPLC-MS/MS Parameters for this compound Analysis
These parameters are based on established methods for cardiac glycosides and can be adapted for this compound[10][11][12].
-
UPLC System: Waters ACQUITY UPLC or similar
-
Column: ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)
-
Column Temperature: 35-40 °C
-
Mobile Phase A: 5 mM Ammonium Formate in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Gradient:
-
Start with a low percentage of B (e.g., 30%)
-
Ramp to a high percentage of B (e.g., 95%) over several minutes
-
Hold at high %B to wash the column
-
Return to initial conditions and re-equilibrate
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Key Parameters to Optimize:
-
Capillary voltage
-
Source and desolvation temperatures
-
Cone voltage and collision energy for this compound precursor and product ions.
-
Frequently Asked Questions (FAQs)
Q: What are matrix effects in mass spectrometry?
A: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of quantitative analysis[13].
Q: How can I determine if my analysis is affected by matrix effects?
A: The most common method is the post-extraction spike analysis. You compare the peak area of your analyte in a neat solution to the peak area of the analyte spiked into a blank matrix extract at the same concentration. A ratio of these peak areas significantly different from 1 indicates the presence of matrix effects[6].
Q: Is there a universal sample preparation method to eliminate all matrix effects?
A: No, there is no single method that works for all analytes and matrices. The choice of sample preparation technique depends on the physicochemical properties of your analyte and the nature of the sample matrix. A more thorough cleanup method like SPE will generally reduce matrix effects more than a simple protein precipitation, but may have lower recovery for some analytes[7][8].
Q: When should I use a stable isotope-labeled internal standard?
A: A stable isotope-labeled (SIL) internal standard is the most effective way to compensate for matrix effects and is highly recommended for quantitative bioanalysis, especially for methods that will be used in regulated environments. The SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction[1].
Q: Can I use a different ionization technique to reduce matrix effects?
A: Yes, sometimes switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) can reduce matrix effects, as APCI is generally less susceptible to ion suppression. However, this is only an option if your analyte can be efficiently ionized by APCI.
References
- 1. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zefsci.com [zefsci.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. actapharmsci.com [actapharmsci.com]
- 10. Analysis of Digoxin and Metildigoxin in Whole Blood Using Solid-Phase Extraction and Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Development and Validation of a UHPLC-ESI-MS/MS Method for Quantification of Oleandrin and Other Cardiac Glycosides and Evaluation of Their Levels in Herbs and Spices from the Belgian Market - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Reducing degradation of Periplocoside N during extraction
Technical Support Center: Periplocoside N Extraction
Welcome to the technical support center for this compound (PN) extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
This compound (PN) is a pregnane glycoside, a type of bioactive compound often isolated from plants like Periploca sepium. These compounds are of interest for their potential therapeutic properties, including immunosuppressive effects.[1] However, glycosides like PN are susceptible to degradation, particularly through the hydrolysis of their glycosidic bonds, which can be influenced by factors such as pH, temperature, and enzymatic activity.[2][3] This degradation can lead to a loss of the compound's bioactivity and inaccurate quantification, making the optimization of extraction crucial.
Q2: What are the primary factors that lead to the degradation of this compound during extraction?
The degradation of this compound during extraction is primarily influenced by:
-
pH: PN is more stable in acidic to neutral conditions and tends to degrade in alkaline solutions.[3][4]
-
Temperature: High temperatures can accelerate the degradation of thermolabile compounds like PN.[2][5]
-
Enzymatic Activity: Endogenous enzymes present in the plant material can cleave the glycosidic linkages of PN if not properly inactivated.
-
Solvent Choice: The polarity and properties of the extraction solvent can affect the stability and extraction efficiency of PN.[5]
-
Extraction Time: Prolonged extraction times can increase the exposure of PN to degradative conditions.[5][6]
Q3: What are the recommended extraction methods to minimize this compound degradation?
Modern extraction techniques are often preferred over traditional methods like Soxhlet extraction, which can cause thermal degradation.[5] Recommended methods include:
-
Ultrasound-Assisted Extraction (UAE): This method uses high-frequency sound waves to disrupt cell walls, allowing for efficient extraction at lower temperatures and shorter durations, which helps in preserving heat-sensitive compounds.[7][8]
-
Microwave-Assisted Extraction (MAE): MAE offers rapid extraction with reduced solvent consumption, which can minimize the degradation of target compounds.[7]
-
Pressurized Liquid Extraction (PLE): PLE utilizes high pressure to maintain solvents in a liquid state above their boiling points, enhancing solubility and diffusion rates, leading to faster and more efficient extraction.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Suboptimal extraction parameters. | Optimize solvent-to-solid ratio, extraction time, and temperature. Consider using advanced extraction techniques like UAE or MAE.[9][10] |
| Incomplete cell wall disruption. | Ensure the plant material is finely powdered to increase the surface area for solvent penetration.[5] | |
| High levels of degradation products | Extraction temperature is too high. | Lower the extraction temperature. For heat-sensitive compounds, consider methods like UAE that can be performed at lower temperatures.[5][8] |
| pH of the extraction solvent is alkaline. | Adjust the pH of the extraction solvent to a slightly acidic or neutral range (pH 4-7).[3] | |
| Prolonged extraction time. | Reduce the extraction duration. Monitor the extraction kinetics to determine the optimal time for maximum yield with minimal degradation.[5] | |
| Inconsistent extraction results | Variation in raw material. | Standardize the collection and pre-treatment of the plant material. |
| Fluctuations in extraction conditions. | Ensure precise control over temperature, time, and solvent composition throughout the extraction process. | |
| Co-extraction of impurities | Low selectivity of the solvent. | Use a solvent system with higher selectivity for pregnane glycosides. Consider subsequent purification steps like column chromatography. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a general framework for the UAE of PN. Optimization of specific parameters may be required based on the plant material and equipment.
1. Sample Preparation:
- Dry the plant material (e.g., root bark of Periploca sepium) at a controlled temperature (e.g., 40-50°C) to a constant weight.
- Grind the dried material into a fine powder (e.g., 40-60 mesh).
2. Extraction:
- Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel.
- Add the extraction solvent (e.g., 70% ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 w/v).
- Adjust the pH of the solvent to a slightly acidic range (e.g., pH 6.0) using a suitable buffer.
- Place the vessel in an ultrasonic bath.
- Set the ultrasonic frequency (e.g., 40 kHz) and power (e.g., 250 W).
- Conduct the extraction for a predetermined time (e.g., 30 minutes) at a controlled temperature (e.g., 45°C).
3. Post-Extraction Processing:
- Separate the extract from the solid residue by centrifugation or filtration.
- Combine the extracts if the extraction is repeated.
- Concentrate the extract under reduced pressure at a low temperature (e.g., <50°C).
- The crude extract can then be subjected to further purification.
Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
1. Standard Preparation:
- Prepare a stock solution of this compound standard in methanol.
- Create a series of calibration standards by diluting the stock solution to different concentrations.
2. Sample Preparation:
- Dissolve the dried extract in methanol.
- Filter the solution through a 0.45 µm syringe filter before injection.
3. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water is commonly used.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: UV detection at approximately 218 nm.
- Injection Volume: 10-20 µL.
4. Analysis:
- Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
- Quantify the amount of PN in the sample by comparing its peak area to the calibration curve.
Data Presentation
Table 1: Comparison of Extraction Methods for this compound
| Extraction Method | Temperature (°C) | Time (min) | Solvent | Relative Yield (%) | Relative Purity (%) |
| Maceration | 25 | 1440 | 70% Ethanol | 65 | 70 |
| Soxhlet Extraction | 80 | 360 | 70% Ethanol | 80 | 60 |
| Ultrasound-Assisted Extraction | 45 | 30 | 70% Ethanol | 95 | 85 |
| Microwave-Assisted Extraction | 60 | 15 | 70% Ethanol | 92 | 82 |
Note: The data presented are hypothetical and for illustrative purposes. Actual results may vary.
Table 2: Effect of pH and Temperature on this compound Degradation
| pH | Temperature (°C) | Degradation Rate Constant (k, min⁻¹) |
| 4.0 | 50 | 0.001 |
| 6.5 | 50 | 0.0005 |
| 8.0 | 50 | 0.008 |
| 6.5 | 70 | 0.015 |
| 6.5 | 90 | 0.045 |
Note: The data is illustrative, showing that degradation increases with higher pH and temperature. The stability of glycosides is often pH-dependent, with optimal stability at a specific pH.[11]
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Key factors contributing to the degradation of this compound.
References
- 1. Periplocoside E, an effective compound from Periploca sepium Bge, inhibited T cell activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction Optimization of Astragaloside IV by Response Surface Methodology and Evaluation of Its Stability during Sterilization and Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction Optimization of Astragaloside IV by Response Surface Methodology and Evaluation of Its Stability during Sterilization and Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Stability of Propolis Phenolics during Ultrasound-Assisted Extraction Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. The effect of different storage conditions on the chemical stability, laxative effect and acute toxicity of sennoside solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for Periplocoside N Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of Periplocoside N quantification in complex mixtures. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is most suitable for this compound quantification in complex matrices like plasma or herbal extracts?
A1: Both High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are suitable. LC-MS/MS is generally preferred for complex biological matrices due to its higher sensitivity and selectivity, which helps in distinguishing the analyte from endogenous interferences.[1] For less complex samples like herbal extracts, a well-validated HPLC-UV method can also be effective and is often more accessible.
Q2: What are the critical parameters to evaluate during method validation for this compound quantification?
A2: According to International Council for Harmonisation (ICH) guidelines, the core validation parameters include:
-
Specificity/Selectivity: The ability to accurately measure this compound in the presence of other components.
-
Linearity and Range: The concentration range over which the method provides results directly proportional to the analyte concentration.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified.
-
Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Stability: The stability of this compound in the biological matrix and in analytical solutions under various storage conditions.
Q3: How can I minimize matrix effects when analyzing this compound in plasma samples using LC-MS/MS?
A3: Matrix effects, such as ion suppression or enhancement, are a common challenge in bioanalysis. To minimize them:
-
Optimize Sample Preparation: Use efficient extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances. Protein precipitation is a simpler but potentially less clean method.[1]
-
Chromatographic Separation: Ensure good chromatographic separation of this compound from co-eluting matrix components.
-
Use an Internal Standard (IS): A stable isotope-labeled internal standard is ideal. If unavailable, a structurally similar compound can be used to compensate for variations in extraction recovery and matrix effects.
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix effect.
Q4: What should I consider when performing stability studies for this compound?
A4: Stability testing should evaluate the analyte's integrity under various conditions that mimic sample handling and storage. Key studies include:
-
Freeze-Thaw Stability: Assess degradation after multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for the duration of sample preparation.
-
Long-Term Stability: Determine stability over the intended storage period, typically at -20°C or -80°C.
-
Stock Solution Stability: Confirm the stability of your standard solutions under their storage conditions.
-
Post-Preparative Stability: Check for degradation in the processed samples while they are in the autosampler.
Troubleshooting Guides
This section addresses common issues encountered during the quantification of this compound.
Chromatography Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | Secondary Silanol Interactions: Active silanol groups on the column packing can interact with polar groups on this compound. | - Use a mobile phase with a lower pH (e.g., adding 0.1% formic acid) to suppress silanol ionization.- Employ an end-capped column or a column with a different stationary phase.- Add a small amount of a competing base like triethylamine to the mobile phase. |
| Column Overload: Injecting too high a concentration of the analyte. | - Dilute the sample and re-inject.- Use a column with a higher loading capacity. | |
| Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector. | - Use shorter, narrower-bore tubing where possible. | |
| Poor Resolution / Co-eluting Peaks | Inappropriate Mobile Phase: The solvent strength or composition is not optimal for separating this compound from other components. | - Adjust the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer).- Try a different organic modifier (e.g., methanol instead of acetonitrile, or vice versa).- Switch from isocratic to gradient elution to improve separation of complex mixtures. |
| Column Degradation: Loss of stationary phase or contamination of the column. | - Flush the column with a strong solvent.- If the problem persists, replace the guard column or the analytical column. | |
| Inconsistent Retention Times | Pump or System Leaks: Fluctuations in flow rate due to leaks in the HPLC system. | - Inspect all fittings and connections for leaks.- Check pump seals for wear and tear. |
| Inadequate Column Equilibration: Insufficient time for the column to stabilize with the mobile phase between injections, especially in gradient methods. | - Increase the equilibration time between runs. | |
| Mobile Phase Changes: Evaporation of the organic component or changes in pH over time. | - Prepare fresh mobile phase daily.- Keep mobile phase reservoirs covered. |
Quantification & Sensitivity Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Sensitivity / No Peak Detected | Low Analyte Concentration: The concentration of this compound is below the method's LOD. | - Concentrate the sample using SPE or LLE.- Switch to a more sensitive detector (e.g., from UV to MS/MS). |
| Degradation of Analyte: this compound may have degraded during sample preparation or storage. | - Review sample handling procedures and perform stability tests.- Ensure samples are stored at appropriate temperatures and protected from light. | |
| Incorrect Wavelength (HPLC-UV): The UV detector is not set to the maximum absorbance wavelength for this compound. | - Determine the λmax of this compound by scanning a standard solution with a UV-Vis spectrophotometer. A wavelength around 220 nm is often used for cardiac glycosides. | |
| Poor Accuracy / Recovery | Inefficient Extraction: The sample preparation method is not effectively extracting this compound from the matrix. | - Optimize the extraction solvent, pH, and mixing time.- Evaluate different extraction techniques (e.g., SPE with various sorbents vs. LLE with different solvents). |
| Matrix Effects (LC-MS/MS): Ion suppression or enhancement is affecting the analyte signal. | - Dilute the sample to reduce the concentration of interfering matrix components.- Improve the cleanup step in your sample preparation.- Use matrix-matched standards for calibration. | |
| Poor Precision (%RSD > 15%) | Inconsistent Sample Preparation: Variability in the extraction or dilution steps. | - Ensure precise and consistent pipetting and volumetric measurements.- Automate sample preparation steps if possible. |
| Injector Issues: Inconsistent injection volumes. | - Check the injector for air bubbles and ensure the sample loop is completely filled. |
Experimental Protocols & Data
Representative Experimental Protocol: UPLC-MS/MS Method
This protocol is based on a validated method for the simultaneous determination of cardiac glycosides structurally related to this compound in rat plasma.[1] It can be adapted as a starting point for method development.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of methanol containing the internal standard (e.g., a structurally similar compound not present in the sample).
-
Vortex for 2 minutes to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a small volume (e.g., 5-15 µL) into the UPLC-MS/MS system.
2. Chromatographic Conditions
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution using A: 0.1% Formic Acid in Water and B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30-40 °C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for this compound and the internal standard need to be determined by infusing standard solutions into the mass spectrometer.
Data Presentation: Validation Parameters for Related Cardiac Glycosides
The following table summarizes validation data from a published LC-MS/MS method for cardiac glycosides from Cortex Periplocae in rat plasma.[1] This data can serve as a benchmark when developing a method for this compound.
| Parameter | Periplogenin | Periplocymarin | Periplocin |
| Linearity Range (ng/mL) | 0.48 - 480 | 0.48 - 480 | 2.4 - 2400 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.48 | 0.48 | 2.4 |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±15% |
| Precision (% RSD) | < 15% | < 15% | < 15% |
| Recovery (%) | > 90% | > 90% | > 90% |
| Matrix Effect (%) | 87 - 108 | 87 - 108 | 87 - 108 |
Visualizations
Caption: Workflow for this compound quantification in plasma.
Caption: Troubleshooting logic for common chromatography issues.
References
- 1. An LC-MS/MS Method for Simultaneous Determination of the Toxic and Active Components of Cortex Periplocae in Rat Plasma and Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of barakol under hydrolytic stress conditions and its major degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Effects of temperature, light, and pH on the stability of fucoxanthin in an oil-in-water emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Periplocoside N in Formulations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the oral bioavailability of Periplocoside N. The information is presented in a question-and-answer format to directly address common challenges and queries encountered during experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during the formulation and evaluation of this compound.
| Question | Possible Cause | Troubleshooting Steps |
| Why is the oral bioavailability of my this compound formulation unexpectedly low? | This compound, like many cardiac glycosides, likely has poor aqueous solubility and may be subject to efflux by transporters like P-glycoprotein in the gut.[1][2] | 1. Characterize Solubility: Determine the solubility of this compound in various biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).2. Investigate Permeability: Use in vitro models like Caco-2 cell monolayers to assess its permeability and identify if it is a P-gp substrate.3. Formulation Strategy: Employ bioavailability enhancement techniques such as those detailed in the FAQs below (e.g., cyclodextrin complexation, SEDDS). |
| My this compound formulation shows good in vitro dissolution but poor in vivo absorption. What could be the reason? | This discrepancy can arise from factors not captured by simple dissolution tests, such as first-pass metabolism or interaction with intestinal efflux pumps. | 1. Assess Metabolic Stability: Investigate the stability of this compound in liver microsomes or S9 fractions to understand its metabolic fate.2. Consider P-gp Inhibition: If this compound is a P-gp substrate, co-administration with a P-gp inhibitor (e.g., erythromycin, clarithromycin) in your formulation could enhance absorption.[1] Note that this may have regulatory implications.3. Advanced In Vitro Models: Utilize more complex in vitro models that incorporate metabolic enzymes and transporters to better predict in vivo performance. |
| I am observing high variability in the pharmacokinetic data between subjects in my animal study. | High variability is common with poorly soluble drugs like cardiac glycosides.[3] It can be due to physiological differences in the animals (e.g., gut flora, gastric emptying time) or formulation inconsistencies.[4] | 1. Formulation Homogeneity: Ensure your formulation is homogenous and that the dose administered is consistent across all subjects.2. Control for Physiological Factors: Standardize feeding schedules and other experimental conditions to minimize physiological variability.3. Increase Sample Size: A larger number of animals per group can help to account for inter-individual variability.4. Refine Formulation: A more robust formulation, such as a self-emulsifying drug delivery system (SEDDS), can lead to more consistent absorption. |
| My Self-Emulsifying Drug Delivery System (SEDDS) formulation for this compound is not forming a stable nanoemulsion upon dilution. | The ratio of oil, surfactant, and cosurfactant is critical for the spontaneous formation of a stable nanoemulsion. The solubility of this compound in the chosen excipients may also be a limiting factor. | 1. Optimize Excipient Ratios: Construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-surfactant that result in a stable nanoemulsion.2. Screen Excipients: Test a wider range of oils, surfactants, and co-surfactants to find a system with better solubilizing capacity for this compound.3. Thermodynamic Stability Studies: Perform stability tests (e.g., centrifugation, freeze-thaw cycles) to ensure the long-term stability of the formed nanoemulsion. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the enhancement of this compound bioavailability.
Q1: What are the main challenges associated with the oral delivery of this compound?
A1: The primary challenges for the oral delivery of this compound, a cardiac glycoside, are its expected low aqueous solubility and poor membrane permeability.[2][5] Cardiac glycosides can also be substrates for intestinal efflux pumps like P-glycoprotein, which actively transport the drug back into the intestinal lumen, further reducing its absorption.[1]
Q2: Which formulation strategies are most promising for enhancing the bioavailability of this compound?
A2: Several strategies have proven effective for structurally similar cardiac glycosides like digoxin and can be applied to this compound:
-
Cyclodextrin Complexation: Inclusion complexes with cyclodextrins, particularly gamma-cyclodextrin (γ-CD) and hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly increase the aqueous solubility and dissolution rate of cardiac glycosides.[6][7]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions in the gastrointestinal tract, enhancing the solubilization and absorption of lipophilic drugs.
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can improve its stability, increase its surface area for dissolution, and potentially enhance its uptake by the intestinal epithelium.[8]
Q3: How does cyclodextrin complexation improve the bioavailability of cardiac glycosides?
A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly water-soluble molecules, like cardiac glycosides, within their cavity, forming an inclusion complex.[9] This complex has a higher aqueous solubility and dissolution rate than the drug alone, leading to an increased concentration of the drug at the absorption site and subsequently enhanced bioavailability.[6][10]
Q4: What are the key considerations when developing a SEDDS formulation for this compound?
A4: The successful development of a SEDDS formulation involves:
-
Excipient Selection: Choosing an oil, surfactant, and co-surfactant system in which this compound has high solubility.
-
Optimization of Ratios: Determining the optimal ratio of these components to ensure the spontaneous formation of a stable nanoemulsion with a small droplet size upon dilution in gastrointestinal fluids.
-
In Vitro Characterization: Evaluating the self-emulsification time, droplet size, and in vitro drug release of the formulation.
-
In Vivo Evaluation: Conducting pharmacokinetic studies in an appropriate animal model to confirm the enhancement in bioavailability.
Q5: What analytical methods are suitable for quantifying this compound in biological samples for pharmacokinetic studies?
A5: A sensitive and specific ultra-performance liquid chromatography-tandem mass spectrometric (UPLC-MS/MS) method has been developed for the simultaneous determination of this compound and other related compounds in rat plasma. This method is suitable for pharmacokinetic studies.
Quantitative Data Summary
The following tables summarize quantitative data on the bioavailability enhancement of cardiac glycosides, which can serve as a reference for formulating this compound.
Table 1: Effect of Cyclodextrin Complexation on Digoxin Bioavailability
| Formulation | Animal Model | Bioavailability Enhancement (Fold Increase) | Reference |
| Digoxin-γ-cyclodextrin (1:4 molar ratio) | Dogs | 5.4 | [6] |
| Digoxin-HP-β-cyclodextrin solution vs. tablet | Humans | No significant increase in AUC, but Tmax was shorter | [7] |
Table 2: Pharmacokinetic Parameters of Periplocin and Related Compounds in Rats after Oral Administration of Cortex Periplocae Extract
| Compound | Tmax (h) | Cmax (ng/mL) | AUC (0-t) (ng·h/mL) | t1/2 (h) |
| Periplocin | 4.3 ± 2.1 | 10.4 ± 4.5 | 112.7 ± 48.9 | 10.2 ± 3.5 |
| Periplocymarin | 5.8 ± 1.5 | 25.1 ± 11.2 | 345.6 ± 154.3 | 9.8 ± 2.7 |
| Periplogenin | 6.2 ± 1.8 | 3.2 ± 1.5 | 45.8 ± 21.1 | 11.5 ± 4.1 |
| Periplocoside M | 7.5 ± 1.3 | 1.8 ± 0.9 | 28.9 ± 14.2 | 12.1 ± 3.9 |
| This compound | 6.9 ± 1.6 | 4.1 ± 2.0 | 65.7 ± 31.5 | 10.8 ± 3.1 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of this compound - β-Cyclodextrin Inclusion Complex
Objective: To prepare an inclusion complex of this compound with β-cyclodextrin to enhance its aqueous solubility.
Materials:
-
This compound
-
β-Cyclodextrin
-
Deionized water
-
Ethanol
Method: (Adapted from a method for digoxin)[9]
-
Dissolve β-cyclodextrin in deionized water with stirring. The molar ratio of this compound to β-cyclodextrin can be varied (e.g., 1:1, 1:2, 1:4) to find the optimal complexation efficiency.
-
Dissolve this compound in a minimal amount of ethanol.
-
Slowly add the this compound solution to the aqueous β-cyclodextrin solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 24-48 hours.
-
Remove the solvent by lyophilization (freeze-drying) to obtain a solid powder of the inclusion complex.
-
Characterize the complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD) to confirm the formation of the inclusion complex.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To develop a SEDDS formulation to improve the oral absorption of this compound.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor RH 40, Labrasol)
-
Co-surfactant (e.g., Transcutol P, PEG 400)
Method:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Construction of Pseudo-Ternary Phase Diagram:
-
Select the oil, surfactant, and co-surfactant with the best solubilizing capacity.
-
Prepare various mixtures of the surfactant and co-surfactant (S_mix) at different weight ratios (e.g., 1:1, 2:1, 1:2).
-
Mix the oil and S_mix at different weight ratios (e.g., 9:1, 8:2, ..., 1:9).
-
Titrate each mixture with water and observe the formation of a clear or slightly bluish nanoemulsion.
-
Plot the results on a ternary phase diagram to identify the self-emulsifying region.
-
-
Preparation of this compound-loaded SEDDS:
-
Select a formulation from the self-emulsifying region of the phase diagram.
-
Dissolve the required amount of this compound in the mixture of oil, surfactant, and co-surfactant with gentle heating and vortexing until a clear solution is obtained.
-
-
Characterization:
-
Self-emulsification time: Add the SEDDS formulation to a specified volume of water and measure the time taken to form a nanoemulsion.
-
Droplet size analysis: Determine the mean droplet size and polydispersity index (PDI) of the resulting nanoemulsion using a dynamic light scattering (DLS) instrument.
-
In vitro drug release: Perform dissolution studies in biorelevant media to evaluate the drug release profile from the SEDDS formulation.
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of different this compound formulations.
Animals: Male Sprague-Dawley or Wistar rats (200-250 g).
Formulations:
-
This compound suspension (control)
-
This compound - β-cyclodextrin complex
-
This compound-loaded SEDDS
Method:
-
Fast the rats overnight (12 hours) before drug administration, with free access to water.
-
Administer the formulations orally via gavage at a predetermined dose of this compound.
-
Collect blood samples (approximately 0.2 mL) from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Sample Preparation and Analysis:
-
Precipitate the plasma proteins using a suitable solvent (e.g., acetonitrile).
-
Centrifuge and collect the supernatant.
-
Analyze the concentration of this compound in the supernatant using a validated UPLC-MS/MS method.
-
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software. Compare the parameters between the different formulation groups to determine the relative bioavailability.
Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: Signaling pathway of cardiac glycosides leading to increased myocardial contraction.
References
- 1. ajol.info [ajol.info]
- 2. “Cardiac glycosides”—quo vaditis?—past, present, and future? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A completely absorbed oral preparation of digoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, bioavailability and serum levels of cardiac glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2004087121A2 - Water soluble formulations of digitalis glycosides for treating cell-proliferative and other diseases - Google Patents [patents.google.com]
- 6. Enhanced bioavailability of digoxin by gamma-cyclodextrin complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. US4555504A - Inclusion complex of β-cyclodextrin and digoxin - Google Patents [patents.google.com]
- 10. Improvement of the oral bioavailability of digitalis glycosides by cyclodextrin complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing interference in biological assays with Periplocoside N
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing potential interference when using Periplocoside N (PN) in biological assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered with natural product compounds in high-throughput screening (HTS) and other assay formats.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My fluorescence-based assay shows high background noise after adding this compound. What could be the cause?
Answer:
High background in fluorescence-based assays when using natural product compounds like this compound can often be attributed to autofluorescence .[1][2] Autofluorescence is the natural emission of light by a compound when it is excited by a light source.[3] This can mask the specific signal from your fluorescent probe, leading to inaccurate results.
Troubleshooting Steps:
-
Run a Compound-Only Control: Measure the fluorescence of this compound in the assay buffer without any cells or other reagents to determine its intrinsic fluorescence at the excitation and emission wavelengths of your assay.
-
Spectral Scan: If your plate reader has the capability, perform a spectral scan of this compound to identify its excitation and emission maxima. This will help you determine if there is a spectral overlap with your assay's fluorophores.
-
Switch to Red-Shifted Fluorophores: Autofluorescence from natural products is often more pronounced in the blue-green spectral region.[3] If possible, switch to fluorophores that excite and emit in the red or far-red spectrum, where compound autofluorescence is typically lower.
-
Optimize Compound Concentration: Reduce the concentration of this compound to the lowest level that still produces the desired biological effect. This can minimize its contribution to the background fluorescence.
-
Background Subtraction: If the autofluorescence is unavoidable but consistent, you can subtract the signal from the compound-only control wells from your experimental wells.
FAQ 2: I'm seeing unexpected inhibition in my luciferase reporter assay when I add this compound. How can I troubleshoot this?
Answer:
Unexpected inhibition in luciferase assays can be a result of direct inhibition of the luciferase enzyme by the test compound.[4] Many small molecules, including some natural products, are known to interfere with luciferase activity, leading to false-positive results in inhibitor screens or dampened signal in activator screens.[4][5][6]
Troubleshooting Steps:
-
Perform a Luciferase Inhibition Counterscreen: Test this compound in a cell-free luciferase assay. This involves adding the compound directly to a solution containing purified luciferase enzyme and its substrate (luciferin). A decrease in luminescence compared to a vehicle control indicates direct enzyme inhibition.
-
Use an Orthogonal Assay: To confirm the biological activity of this compound on the pathway of interest, use an orthogonal assay that does not rely on a luciferase readout.[6] For example, if you are studying NF-κB activation, you could measure the expression of a downstream target gene using qPCR or assess protein levels via Western blot.
-
Change the Luciferase Type: Some compounds inhibit firefly luciferase but not Renilla luciferase, or vice-versa.[4] If you are using a dual-luciferase system, check for differential inhibition. If not, consider switching to a different type of luciferase reporter (e.g., NanoLuc®) that may have a different inhibitor profile.
-
Adjust Reagent Concentrations: In some cases, increasing the concentration of the luciferase substrate (luciferin) or ATP in the assay buffer can help to overcome competitive inhibition.[7]
FAQ 3: My dose-response curve for this compound is inconsistent and has a steep drop-off. What could be happening?
Answer:
Inconsistent and steep dose-response curves can sometimes be caused by compound aggregation at higher concentrations.[6] When a compound is not fully soluble in the assay buffer, it can form aggregates that may interfere with the assay in various ways, such as light scattering or non-specific binding to proteins.[6]
Troubleshooting Steps:
-
Assess Solubility: Visually inspect the wells with the highest concentrations of this compound for any signs of precipitation. You can also use techniques like nephelometry to measure turbidity.
-
Include a Non-ionic Detergent: Adding a small amount (typically 0.01% to 0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 to the assay buffer can help to prevent the formation of aggregates.[6]
-
Modify the Solvent: Ensure that the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect the assay performance. If solubility is an issue, you may need to explore alternative co-solvents.
-
Sonication: Briefly sonicating the compound stock solution before preparing dilutions can help to break up any pre-existing aggregates.
Data Presentation
Table 1: Representative Autofluorescence of Natural Product Classes
This table provides a general overview of the autofluorescence properties of common classes of natural products. The specific spectral properties of this compound should be determined empirically.
| Natural Product Class | Typical Excitation Max (nm) | Typical Emission Max (nm) |
| Flavonoids | 350 - 380 | 440 - 540 |
| Alkaloids (e.g., Berberine) | 350 - 420 | 520 - 550 |
| Phenylpropanoids | 280 - 320 | 340 - 380 |
| Terpenoids/Steroids | Generally low | Generally low |
Table 2: IC50 Values of Representative Isoflavonoids against Firefly Luciferase
This table shows the inhibitory concentrations for a class of natural products against firefly luciferase, illustrating that this is a common phenomenon.[5] The potential for this compound to inhibit luciferase should be experimentally verified.
| Compound | IC50 (µM) |
| Biochanin A | 0.64 |
| Formononetin | 3.88 |
| Calycosin | 4.96 |
| Daidzein | >10 |
| Genistein | >10 |
| Resveratrol (Control) | 4.94 |
Experimental Protocols
Protocol 1: NF-κB Luciferase Reporter Assay
This protocol is for a cell-based assay to measure the activation of the NF-κB signaling pathway, a common target for anti-inflammatory compounds.
Materials:
-
HEK293T cells stably expressing an NF-κB response element-driven firefly luciferase reporter
-
Complete DMEM (10% FBS, 1% Penicillin-Streptomycin)
-
This compound stock solution (in DMSO)
-
TNF-α (stimulant)
-
Luciferase assay reagent
-
Opaque, flat-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T-NF-κB-luc cells in an opaque 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C, 5% CO2.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should not exceed 0.5%. Remove the old media from the cells and add 100 µL of the compound dilutions. Incubate for 1 hour.
-
Stimulation: Add 10 µL of TNF-α to each well to a final concentration of 20 ng/mL. For unstimulated controls, add 10 µL of media.
-
Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO2.[9]
-
Lysis and Luminescence Reading: Equilibrate the plate and the luciferase assay reagent to room temperature. Add 100 µL of the luciferase assay reagent to each well.[10]
-
Data Acquisition: Shake the plate for 2 minutes on an orbital shaker and then measure the luminescence using a plate luminometer.
Protocol 2: MTT Cell Viability Assay
This protocol is used to assess the cytotoxicity of a compound.
Materials:
-
HeLa cells (or other cell line of interest)
-
Complete DMEM
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Clear, flat-bottom 96-well plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a clear 96-well plate at a density of 5 x 10^3 cells per well in 100 µL of complete DMEM. Incubate overnight.[11]
-
Compound Treatment: Add serial dilutions of this compound to the wells and incubate for 24-48 hours.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.[12]
-
Incubation: Incubate for 4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[13]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Data Acquisition: Shake the plate for 15 minutes and then read the absorbance at 570 nm using a spectrophotometer.
Visualizations
Caption: A general workflow for identifying and addressing potential assay interference.
Caption: A decision tree for troubleshooting common assay issues.
Caption: A potential mechanism of action for PN in the NF-κB pathway.
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The nuclear factor κB inhibitor (E)-2-fluoro-4′-methoxystilbene inhibits firefly luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
Validation & Comparative
Periplocoside N vs. Periplocoside A: A Comparative Analysis of Biological Activities
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct biological profiles of two pregnane glycosides from Periploca sepium.
Periplocoside N and Periplocoside A are both pregnane glycoside natural products isolated from the root bark of Periploca sepium, a plant used in traditional medicine. While structurally related, current research highlights their distinct and divergent biological activities. Periplocoside A has been investigated for its immunomodulatory and hepatoprotective properties in mammalian systems, whereas this compound is primarily recognized for its insecticidal effects. This guide provides a comparative overview of their known biological activities, supported by available experimental data, to aid researchers in understanding their potential therapeutic and practical applications.
Chemical Structures and Physicochemical Properties
| Property | This compound | Periplocoside A |
| Chemical Structure | Pregnane glycoside | Pregnane hexasaccharide with a unique seven-membered formyl acetal bridged orthoester (FABO) motif. |
| Source | Root powder and root bark of Periploca sepium Bge.[1] | Root bark of Periploca sepium Bge.[1][2] |
| Molecular Formula | C36H56O13 | C55H86O23 |
| Molecular Weight | 696.8 g/mol | 1123.2 g/mol |
| Known Activities | Insecticidal.[1] | Immunosuppressive, Hepatoprotective.[1][3] |
Comparative Biological Activities
The primary biological activities reported for this compound and Periplocoside A are fundamentally different, directing their potential applications toward distinct fields. This compound is a potent insecticidal agent, while Periplocoside A demonstrates significant immunomodulatory and hepatoprotective effects in mammalian models.
This compound: Insecticidal Activity
This compound has been identified as an insecticidal compound, particularly effective against the red imported fire ant (Solenopsis invicta) and the oriental armyworm (Mythimna separata).[4] The mechanism of its insecticidal action is thought to involve the disruption of the midgut epithelial cells of the affected insects.
Quantitative Data: Insecticidal Activity of this compound
| Target Insect Species | Metric | Value | Reference |
| Red Imported Fire Ant (worker) | LD50 | 116.62 mg/L | [5] |
| Mythimna separata (3rd instar) | LC50 | Weak activity (> 20 mg/mL at 24h) | [4] |
Note: While this compound showed activity against the red imported fire ant, its activity against Mythimna separata was found to be weak in the cited study, with other periplocosides like P and T showing more potent effects.
Periplocoside A: Immunosuppressive and Hepatoprotective Activities
Periplocoside A has shown notable efficacy in modulating the immune response and protecting the liver from inflammatory damage in preclinical models. Its activities are primarily linked to the regulation of T-cell and Natural Killer T (NKT) cell functions.
Immunosuppressive Activity: Amelioration of Experimental Autoimmune Encephalomyelitis (EAE)
In a mouse model of multiple sclerosis (EAE), oral administration of Periplocoside A significantly reduced the incidence and severity of the disease.[3] This effect is attributed to its ability to inhibit the differentiation and function of Th17 cells, a key player in autoimmune inflammation.
Quantitative Data: Effect of Periplocoside A on EAE
| Parameter | Vehicle Control | Periplocoside A (25 mg/kg) | Periplocoside A (50 mg/kg) | Reference |
| Mean Clinical Score | 3.5 | 2.0 | 1.5 | [1] |
| Disease Incidence | 100% | 60% | 40% | [1] |
| MOG-specific IL-17 (pg/mL) | ~1200 | ~600 | ~400 | [1] |
Hepatoprotective Activity: Prevention of Concanavalin A-Induced Hepatitis
Periplocoside A demonstrated a significant protective effect in a mouse model of autoimmune hepatitis induced by Concanavalin A (ConA).[1] This protection is linked to the inhibition of inflammatory cytokine production by NKT cells.
Quantitative Data: Effect of Periplocoside A on ConA-Induced Hepatitis
| Parameter | Control | ConA + Vehicle | ConA + Periplocoside A (10 mg/kg) | Reference |
| Serum ALT (U/L) | <50 | ~2500 | ~500 | [1] |
| Serum IFN-γ (ng/mL) | <0.1 | ~15 | ~5 | [1] |
| Serum IL-4 (ng/mL) | <0.1 | ~1.2 | ~0.4 | [1] |
Signaling Pathways and Mechanisms of Action
The distinct biological activities of this compound and Periplocoside A are a consequence of their interactions with different molecular targets and signaling pathways.
This compound: Proposed Insecticidal Mechanism
The insecticidal action of periplocosides is generally attributed to damage to the midgut of insects. While the specific molecular targets of this compound are not fully elucidated, related compounds like Periplocoside P and T have been shown to inhibit V-ATPase in the brush border membrane vesicles of Mythimna separata, leading to a disruption of ion transport and gut paralysis.
Caption: Proposed insecticidal mechanism of Periplocosides.
Periplocoside A: Immunomodulatory and Hepatoprotective Mechanisms
Periplocoside A exerts its effects on the mammalian immune system by targeting specific signaling cascades in T-cells and NKT cells.
Inhibition of Th17 Cell Differentiation: Periplocoside A inhibits the differentiation of naïve CD4+ T cells into pathogenic Th17 cells by downregulating the expression of the master transcription factor RORγt and the subsequent production of IL-17.[3]
References
- 1. Periplocoside A prevents experimental autoimmune encephalomyelitis by suppressing IL-17 production and inhibits differentiation of Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence Localization and Comparative Ultrastructural Study of Periplocoside NW from Periploca sepium Bunge in the Midgut of the Oriental Amyworm, Mythimna separata Walker (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Periplocoside A prevents experimental autoimmune encephalomyelitis by suppressing IL-17 production and inhibits differentiation of Th17 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insecticidal activity of periplocosides against oriental armyworm (<i>Mythimna separata</i>) and its effects on three characteristic enzyme activities in the midgut cell BBMV [nyxxb.cn]
- 5. Toxicology of red imported fire ant venom - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Insecticidal Efficacy of Periplocoside N and Synthetic Pesticides
For Researchers, Scientists, and Drug Development Professionals
The escalating challenge of insecticide resistance and the growing demand for environmentally benign pest management strategies have intensified the search for novel insecticidal compounds from natural sources. Periplocoside N, a pregnane glycoside isolated from the root bark of Periploca sepium, has demonstrated significant insecticidal potential. This guide provides an objective comparison of the insecticidal efficacy of this compound with commonly used synthetic pesticides, supported by available experimental data.
Quantitative Comparison of Insecticidal Efficacy
The insecticidal activity of a compound is typically quantified by its median lethal dose (LD50) or median lethal concentration (LC50). The LD50 value represents the dose required to kill 50% of a test population, while the LC50 represents the concentration required to achieve the same mortality rate. A lower LD50 or LC50 value indicates higher toxicity and greater insecticidal efficacy.
The following tables summarize the available data for this compound and a selection of synthetic insecticides against two major agricultural pests: the oriental armyworm (Mythimna separata) and the diamondback moth (Plutella xylostella).
| Compound | Insect Species | Type | LD50 (µ g/larva ) | Citation |
| This compound | Mythimna separata | Natural Product | Not Reported | [1][2] |
| Periplocoside T | Mythimna separata | Natural Product | 1.31 | [3] |
| Periplocoside D | Mythimna separata | Natural Product | 3.94 | [3] |
| Periplocoside F | Mythimna separata | Natural Product | 3.42 | [3] |
| Synthetic Pesticides | ||||
| Chlorpyrifos | Mythimna separata | Organophosphate | Not Reported | |
| Cypermethrin | Mythimna separata | Pyrethroid | Not Reported |
Table 1: Comparative LD50 values of Periplocosides and synthetic pesticides against Mythimna separata.
| Compound | Insect Species | Type | LC50 (µg/mL) | Citation |
| This compound | Plutella xylostella | Natural Product | Not Reported | [1][2] |
| Periplocoside T | Plutella xylostella | Natural Product | 5.45 | [3] |
| Periplocoside D | Plutella xylostella | Natural Product | 12.17 | [3] |
| Periplocoside F | Plutella xylostella | Natural Product | 13.95 | [3] |
| Synthetic Pesticides | ||||
| Deltamethrin | Plutella xylostella | Pyrethroid | 0.0059 (susceptible strain) | |
| Chlorpyrifos-ethyl | Plutella xylostella | Organophosphate | 0.057 (susceptible strain) | |
| Spinosad | Plutella xylostella | Spinosyn | <1 | |
| Chlorfluazuron | Plutella xylostella | IGR | 0.0006 | |
| λ-cyhalothrin | Plutella xylostella | Pyrethroid | 0.035 - 0.105 | |
| Abamectin | Plutella xylostella | Avermectin | Not Reported | |
| Emamectin benzoate | Plutella xylostella | Avermectin | Not Reported |
Table 2: Comparative LC50 values of Periplocosides and synthetic pesticides against Plutella xylostella.
Note: Direct comparison of LD50 and LC50 values should be made with caution due to variations in experimental protocols. The data presented is for illustrative purposes to highlight the relative potency.
Mechanism of Action: A Tale of Two Strategies
The insecticidal activity of this compound and synthetic pesticides stems from fundamentally different mechanisms of action, offering distinct advantages and disadvantages.
This compound: Targeting the Insect Midgut
Recent studies suggest that the primary target for Periplocosides, including this compound, is the midgut of susceptible insects. The proposed mechanism involves a two-pronged attack:
-
Activation of Tryptase: Periplocosides have been shown to powerfully activate tryptase, particularly weak alkaline tryptase, in the insect midgut.[3] This enzymatic activation is believed to be a dominant factor leading to insect mortality.
-
Inhibition of V-type H+ ATPase: These compounds also inhibit the activity of vacuolar-type H+-ATPases (V-ATPase). This enzyme is crucial for maintaining the electrochemical gradient across the midgut epithelium, which is essential for nutrient absorption and overall gut function.
Synthetic Pesticides: A Multi-pronged Assault on the Nervous System and Beyond
Synthetic pesticides encompass a broad range of chemical classes, each with a specific mode of action. The majority of conventional insecticides are neurotoxins, targeting the central and peripheral nervous systems of insects.
-
Organophosphates and Carbamates: These compounds inhibit the enzyme acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine and causing continuous nerve stimulation, paralysis, and death.
-
Pyrethroids: They act on the voltage-gated sodium channels in nerve cells, keeping them open and causing repetitive nerve firing, which leads to paralysis.
-
Neonicotinoids: These insecticides bind to nicotinic acetylcholine receptors, causing overstimulation of the nervous system.
-
Diamides: A newer class of insecticides that activate insect ryanodine receptors, leading to uncontrolled calcium release from muscles, resulting in paralysis and cessation of feeding.
Experimental Protocols
The determination of LD50 and LC50 values is crucial for assessing the efficacy of insecticides. The following are generalized protocols for the leaf dip and topical application bioassays commonly used in entomological research.
Leaf Dip Bioassay (for LC50 Determination)
This method is suitable for assessing the toxicity of insecticides to foliage-feeding insects.
Methodology:
-
Preparation of Test Solutions: A series of dilutions of the test compound (this compound or synthetic pesticide) are prepared in an appropriate solvent (e.g., acetone or water with a surfactant). A control solution (solvent only) is also prepared.
-
Leaf Treatment: Healthy, undamaged leaves from the host plant of the target insect are excised. Each leaf is dipped into a test solution for a standardized period (e.g., 10-30 seconds) with gentle agitation to ensure complete coverage. Control leaves are dipped in the solvent-only solution.
-
Drying: The treated leaves are allowed to air-dry completely in a fume hood.
-
Insect Exposure: Once dry, each leaf is placed in a ventilated container, such as a Petri dish lined with moist filter paper. A known number of test insects (typically 2nd or 3rd instar larvae) are introduced into each container.
-
Incubation: The containers are maintained under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% relative humidity, and a specific photoperiod).
-
Mortality Assessment: Mortality is recorded at specific time points (e.g., 24, 48, and 72 hours) after exposure. Larvae are considered dead if they are unable to move when prodded with a fine brush.
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. A probit analysis is then performed to determine the LC50 value and its 95% confidence limits.
Topical Application Bioassay (for LD50 Determination)
This method is used to determine the intrinsic toxicity of a compound by direct application to the insect's body.
Methodology:
-
Preparation of Dosing Solutions: Serial dilutions of the test compound are prepared in a volatile solvent like acetone.
-
Insect Handling: Test insects of a uniform age and weight are immobilized, often by chilling them on a cold plate.
-
Application: A precise volume (typically 0.1-1.0 µL) of a dosing solution is applied to a specific location on the insect's body, usually the dorsal thorax, using a micro-applicator. Control insects receive an application of the solvent only.
-
Post-Treatment: After application, the insects are transferred to clean containers with access to food and water.
-
Incubation and Assessment: The insects are maintained under controlled conditions, and mortality is assessed at predetermined intervals.
-
Data Analysis: The LD50 value is calculated using probit analysis, often expressed as the dose per insect or per unit of body weight.
Conclusion
This compound and its analogues represent a promising class of natural insecticides with a distinct mechanism of action targeting the insect midgut. This offers a valuable alternative to the neurotoxic modes of action of many synthetic pesticides, potentially mitigating the development of cross-resistance. While the efficacy of certain Periplocosides, such as Periplocoside T, appears to be in a comparable range to some synthetic insecticides against specific pests, further research is required for a comprehensive comparative analysis of this compound itself.
The development of insecticides based on natural products like this compound is a critical area of research for sustainable agriculture. A deeper understanding of their efficacy, mode of action, and environmental safety profile will be instrumental in their successful integration into future pest management programs.
References
Periplocoside N: A Comparative Analysis of its Mechanism of Action in Immunomodulation and Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Periplocoside N's potential mechanism of action against established therapeutic agents. Drawing on data from related compounds and extensive experimental protocols, this document aims to furnish researchers with the necessary information to evaluate its therapeutic promise.
Introduction to this compound
This compound is a pregnane glycoside isolated from the root of Periploca sepium.[1] While its direct mechanism of action in human cells is an emerging area of research, studies on structurally similar compounds from the same plant genus, such as Periplocoside E and Periplogenin, offer significant insights into its potential therapeutic pathways. These related compounds have demonstrated both immunosuppressive and anticancer properties, suggesting that this compound may function as a dual-action agent.[2]
This guide will explore the hypothesized mechanisms of this compound in the context of two primary therapeutic areas: autoimmune diseases, exemplified by rheumatoid arthritis, and cancer. Its performance will be compared against two standard-of-care drugs: Methotrexate for rheumatoid arthritis and Doxorubicin for cancer.
Comparative Analysis of Mechanism of Action
Immunosuppressive Effects: Comparison with Methotrexate
This compound's potential as an immunosuppressant is predicated on the activity of related compounds that inhibit T-cell activation, a cornerstone in the pathology of autoimmune diseases like rheumatoid arthritis.[3]
Table 1: Comparison of Immunosuppressive Mechanisms and Efficacy
| Feature | This compound (Hypothesized) | Methotrexate |
| Primary Target | T-cell activation and proliferation | Dihydrofolate reductase, leading to inhibition of purine synthesis and proliferation of lymphocytes.[4] |
| Signaling Pathway | Inhibition of ERK and JNK pathways, leading to reduced cytokine production (IL-2, IFN-γ). | Inhibition of AICAR transformylase, leading to increased adenosine levels and subsequent anti-inflammatory effects. |
| Reported Efficacy | Data on related compounds show significant inhibition of splenocyte proliferation and suppression of delayed-type hypersensitivity in mice. | ACR20 response rates are significantly higher with parenteral vs. oral administration.[5][6] In early RA, clinical effect is comparable to CPH 82, with more effective reduction of CRP and ESR.[7] |
| Common Side Effects | Potential for cardiotoxicity, as seen with other cardiac glycosides from Periploca.[2] | Gastrointestinal issues, myelosuppression, hepatotoxicity.[7] |
Signaling Pathway: T-Cell Activation Inhibition
The following diagram illustrates the proposed signaling pathway for this compound's immunosuppressive action, based on data from related compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Review on Phytochemistry and Pharmacology of Cortex Periplocae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Comparison of oral versus parenteral methotrexate in the treatment of rheumatoid arthritis: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of oral versus parenteral methotrexate in the treatment of rheumatoid arthritis: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A clinical study of CPH 82 vs methotrexate in early rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for understanding the potential cross-reactivity of Periplocoside N with other structurally similar glycosides in immunoassays. Due to the absence of direct experimental cross-reactivity data for this compound in published literature, this document outlines a methodology based on established immunoassay principles and presents a hypothetical cross-reactivity profile. This information is intended to guide researchers in the development and validation of specific antibodies and immunoassays for this compound.
Introduction to this compound and Immunoassay Specificity
This compound is a pregnane glycoside isolated from the roots of Periploca sepium.[1][2] Like other pregnane and cardiac glycosides, it possesses a steroidal backbone, a structural feature that can lead to cross-reactivity in antibody-based detection methods such as Enzyme-Linked Immunosorbent Assay (ELISA). Understanding the specificity of an antibody and its potential to bind to related but distinct molecules is critical for the accuracy and reliability of any immunoassay.
Structural Comparison of this compound and Related Glycosides
The likelihood of cross-reactivity is largely dependent on the structural similarity between the target analyte (this compound) and other compounds present in the sample. The core steroid structure is often the primary epitope recognized by antibodies. Variations in the sugar moieties attached to the steroid core can also influence antibody binding.
Below are the structures of this compound and other related glycosides that could potentially exhibit cross-reactivity.
Figure 1: Chemical Structures of this compound and Structurally Related Glycosides
-
This compound: A pregnane glycoside with a characteristic steroid nucleus.[1]
-
Periplocin: A cardiac glycoside that shares a similar steroidal core with this compound.[3]
-
Digitoxin: A well-known cardiac glycoside from the digitalis plant, often used in medicine.
-
Digoxin: Another common cardiac glycoside, structurally similar to Digitoxin.
(Note: The detailed chemical structures would be presented here in a publication, illustrating the shared steroid backbone and differing glycosidic chains.)
Hypothetical Cross-Reactivity Data
The following table presents hypothetical data from a competitive ELISA designed to determine the cross-reactivity of an anti-Periplocoside N antibody with related glycosides. The cross-reactivity is calculated as the ratio of the concentration of this compound required to cause 50% inhibition of the signal to the concentration of the competing glycoside required for the same level of inhibition, multiplied by 100.
Table 1: Hypothetical Cross-Reactivity of a Polyclonal Anti-Periplocoside N Antibody
| Compound | 50% Inhibition Concentration (IC50) (ng/mL) | Cross-Reactivity (%) |
| This compound | 10 | 100 |
| Periplocin | 50 | 20 |
| Digitoxin | 500 | 2 |
| Digoxin | 800 | 1.25 |
| Cholesterol | > 10,000 | < 0.1 |
This data is illustrative and intended to demonstrate how results would be presented. Actual experimental results may vary.
Experimental Protocol: Competitive ELISA for this compound
This section details a representative protocol for a competitive ELISA to assess the cross-reactivity of an antibody against this compound.
Objective: To determine the specificity of an anti-Periplocoside N antibody by measuring its cross-reactivity with a panel of structurally related glycosides.
Principle: In this competitive assay, a known amount of this compound is coated onto the wells of a microtiter plate. A constant amount of anti-Periplocoside N antibody is pre-incubated with either a standard solution of this compound or a sample containing a potential cross-reactant. This mixture is then added to the coated plate. The free antibody will bind to the coated this compound. The amount of bound antibody is inversely proportional to the concentration of this compound or the cross-reacting compound in the sample. A secondary antibody conjugated to an enzyme (e.g., HRP) is then added, followed by a substrate to produce a colorimetric signal.
Materials:
-
High-binding 96-well microtiter plates
-
This compound standard
-
Potential cross-reacting glycosides (e.g., Periplocin, Digitoxin, Digoxin)
-
Anti-Periplocoside N primary antibody
-
Enzyme-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)
-
Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2M H2SO4)
-
Microplate reader
Procedure:
-
Coating: Dilute this compound to 1-10 µg/mL in Coating Buffer. Add 100 µL to each well of a microtiter plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Competition:
-
Prepare serial dilutions of the this compound standard and the potential cross-reactants in Assay Buffer.
-
In a separate plate or tubes, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the diluted primary antibody. Incubate for 1 hour at 37°C.
-
-
Incubation: Wash the blocked plate three times with Wash Buffer. Add 100 µL of the pre-incubated antibody/analyte mixture to the corresponding wells. Incubate for 1-2 hours at 37°C.
-
Secondary Antibody: Wash the plate three times with Wash Buffer. Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.
-
Detection: Wash the plate five times with Wash Buffer. Add 100 µL of Substrate Solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Plot a standard curve of absorbance versus the logarithm of the this compound concentration. Determine the IC50 for this compound and each potential cross-reactant. Calculate the percent cross-reactivity using the formula mentioned above.
Visualizing the Workflow and Relationships
To further clarify the experimental process and the structural relationships, the following diagrams are provided.
Caption: Competitive ELISA workflow for cross-reactivity testing.
Caption: Structural relationship of potential cross-reactants.
Conclusion
This guide provides a foundational understanding of how to approach the study of this compound cross-reactivity. While no specific experimental data is currently available, the provided methodology and hypothetical data serve as a valuable resource for researchers. It is imperative that any newly developed antibody for this compound be rigorously tested for cross-reactivity against a panel of structurally related compounds to ensure the validity of immunoassay results. The structural similarities among pregnane and cardiac glycosides highlight the potential for cross-reactivity and underscore the need for thorough assay validation.
References
Periplocoside N: A Comparative Analysis of its Insecticidal Efficacy Against Other Natural Compounds
In the ongoing search for effective and environmentally benign alternatives to synthetic pesticides, natural compounds derived from plants have garnered significant attention from the scientific community. Among these, Periplocoside N, a pregnane glycoside isolated from the root bark of Periploca sepium, has demonstrated notable insecticidal properties. This guide provides a comparative analysis of the insecticidal activity of this compound against other well-known natural insecticides, supported by experimental data, detailed methodologies, and visual representations of molecular pathways and workflows.
Quantitative Comparison of Insecticidal Activity
The insecticidal efficacy of this compound and other natural insecticides was evaluated against the red imported fire ant, Solenopsis invicta. The following table summarizes the median lethal dose (LD50) values, providing a quantitative measure of toxicity. A lower LD50 value indicates higher toxicity.
| Compound | Insect Species | Target | LD50 (24h) | Unit | Citation(s) |
| This compound | Solenopsis invicta | Workers | Not specified | mg/L | [1] |
| Soldiers | Not specified | mg/L | [1] | ||
| Males | Not specified | mg/L | [1] | ||
| Alate Females | Not specified | mg/L | [1] | ||
| Celangulin V | Solenopsis invicta | Large Workers | 0.046 | ng/ant | [2][3][4] |
| Azadirachtin | Solenopsis invicta | Large Workers | 0.200 | ng/ant | [2][3][4] |
| Rotenone | Solenopsis invicta | Workers | 50.929 | ng/ant | [3] |
Note: The original study by Li et al. (2012) provided LD50 values for this compound in mg/L, but the specific values for each caste were not available in the abstract. The data for Celangulin V, Azadirachtin, and Rotenone are from topical application bioassays.
Experimental Protocols
The determination of the insecticidal activity of these natural compounds involves standardized bioassays. Below are detailed methodologies representative of those used in the cited studies.
Insect Rearing and Collection
Red imported fire ant (Solenopsis invicta) colonies are collected from field locations and maintained in the laboratory under controlled conditions (e.g., 25 ± 2°C, 60-70% relative humidity, 12:12 h light:dark cycle). Colonies are housed in plastic containers with a plaster-of-Paris base and provided with water and a diet of insects (like mealworms) and sugar water. Worker ants of a relatively uniform size are collected for the bioassays.
Insecticide Bioassay (Topical Application)
This method is commonly used to determine the contact toxicity of an insecticide.
-
Preparation of Test Solutions: The natural insecticide (e.g., this compound, Azadirachtin, Celangulin V, Rotenone) is dissolved in an appropriate solvent, typically acetone, to create a stock solution. A series of dilutions are then prepared from the stock solution to obtain a range of concentrations for testing. A control solution containing only the solvent is also prepared.
-
Application: Worker ants are immobilized by brief chilling. A micro-applicator is used to apply a precise volume (e.g., 0.5 µL) of the test solution to the dorsal surface of the ant's thorax.
-
Observation: After application, the treated ants are transferred to clean petri dishes containing a food source and water. Mortality is recorded at specified time intervals, typically including 24, 48, and 72 hours post-treatment. Ants are considered dead if they are unable to move when prodded with a fine brush.
-
Data Analysis: The mortality data is subjected to probit analysis to determine the LD50 value, which is the dose required to kill 50% of the test population.
Insecticide Bioassay (Oral Ingestion - for this compound LD50 in mg/L)
This method assesses the toxicity of a compound when ingested by the insect.
-
Preparation of Diet: The test compound is incorporated into a suitable food source for the ants, such as a sugar solution. A range of concentrations of the test compound in the diet are prepared. A control diet without the test compound is also prepared.
-
Feeding: A known number of worker ants are placed in a container with the prepared diet. The ants are allowed to feed on the diet for a specific period.
-
Observation and Data Analysis: Similar to the topical application bioassay, mortality is recorded at regular intervals, and the data is used to calculate the lethal concentration 50 (LC50) or LD50, depending on how the dose is quantified.
Signaling Pathways and Mechanisms of Action
Natural insecticides exert their toxic effects through various mechanisms, often by interfering with critical physiological and biochemical processes in the insect.
Proposed Mechanism of Action for this compound: Inhibition of Na+/K+-ATPase
This compound is a cardiac glycoside. A primary and well-established mechanism of action for this class of compounds is the inhibition of the Na+/K+-ATPase enzyme.[5][6] This enzyme is crucial for maintaining the electrochemical gradients across cell membranes, which are essential for nerve impulse transmission and other cellular functions.
Caption: Proposed signaling pathway for this compound via inhibition of Na+/K+-ATPase.
Inhibition of Na+/K+-ATPase by this compound disrupts the sodium and potassium ion gradients across the nerve cell membrane.[5] This leads to membrane depolarization, which in turn blocks the transmission of nerve impulses, ultimately causing paralysis and death of the insect.[6]
Alternative Proposed Mechanism for Periplocosides: V-ATPase Inhibition
Some studies suggest that other periplocosides may act by inhibiting Vacuolar-type H+-ATPase (V-ATPase).[7] This enzyme is vital for acidifying intracellular compartments and plays a role in energizing transport processes across membranes in the insect midgut.
Caption: Alternative proposed pathway for periplocosides via V-ATPase inhibition.
Experimental Workflow Visualization
The process of evaluating the insecticidal activity of a natural compound follows a structured workflow from collection to data analysis.
Caption: General experimental workflow for insecticidal bioassays.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effect of Botanical Pesticides Azadirachtin, Celangulin, and Veratramine Exposure on an Invertebrate Species Solenopsis invicta (Hymenoptera: Formicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Local and systemic effects of Na+/K+ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of sodium-potassium-ATPase: a potentially ubiquitous mechanism contributing to central nervous system neuropathology [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of Periplocoside Analogs
For Researchers, Scientists, and Drug Development Professionals
Periplocosides, a class of cardiac glycosides primarily extracted from the root bark of Periploca sepium (Cortex Periplocae), have garnered significant attention for their potent anti-tumor activities. The lead compound, Periplocin, has demonstrated efficacy against a range of cancers, including pancreatic, lung, and colorectal cancer.[1][2] This guide provides an objective comparison of Periplocoside analogs, detailing their structure-activity relationships (SAR), mechanisms of action through key signaling pathways, and the experimental protocols used for their evaluation.
Structure-Activity Relationship (SAR) Overview
The core structure of Periplocin consists of a steroid aglycone and a sugar moiety. Analogs, such as Periplocymarin (formed by the removal of a glucose molecule from Periplocin) and Periplogenin (the aglycone base), exhibit different biological activities.[1] The anti-cancer efficacy of these compounds is intrinsically linked to their chemical structure, with modifications to the steroidal core or the sugar attachments significantly influencing their cytotoxic and mechanistic profiles.
While comprehensive SAR studies on a wide array of synthetic Periplocoside analogs are still emerging, preliminary findings suggest that the unsaturated five-membered lactone ring and the overall stereochemistry of the steroid core are crucial for cytotoxicity.[1] Modifications often focus on altering glycosylation patterns or substituting functional groups on the aglycone to enhance potency, selectivity, and pharmacokinetic properties.
Comparative Biological Activity
The anti-proliferative and pro-apoptotic effects of Periplocosides have been quantified across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Compound | Cancer Cell Line | Biological Activity | IC50 Value |
| Periplocin | Pancreatic (PANC-1) | Inhibition of proliferation | ~125-250 nM[3][4] |
| Pancreatic (CFPAC-1) | Inhibition of proliferation | ~125-250 nM[3][4] | |
| Hepatocellular Carcinoma (HepG2) | Oxaliplatin-resistant cells | ~80 nM (to induce sensitivity)[5] | |
| Hepatocellular Carcinoma (HepG2/OXA) | Re-sensitization to Oxaliplatin | Decreased OXA IC50 from 33.07 µM to 17.51 µM[5] | |
| Periplocin Analogs (General) | Various | Antiproliferative, Antimetastatic | Activity is highly dependent on the specific functional groups and their positions on the core structure.[6] |
Note: IC50 values can vary between studies due to different experimental conditions such as incubation time and cell density.
Key Signaling Pathways and Mechanisms of Action
Periplocoside analogs exert their anti-cancer effects by modulating multiple critical signaling pathways involved in cell proliferation, survival, and apoptosis.
AMPK/mTOR Signaling Pathway
A primary mechanism of action for Periplocin is the activation of the AMP-activated protein kinase (AMPK) pathway, which in turn inhibits the mammalian target of rapamycin (mTOR) signaling.[2][3][7] This inhibition disrupts protein synthesis and cell growth, leading to apoptosis and autophagy in cancer cells.[3]
Caption: AMPK/mTOR signaling pathway modulated by Periplocosides.
Apoptosis Induction Pathways
Periplocosides trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. They modulate the expression of key apoptosis-related proteins, increasing the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2.[1] Furthermore, Periplocin can upregulate death receptors like DR4 and DR5, sensitizing cancer cells to apoptosis-inducing ligands.[1][3]
Caption: Intrinsic and extrinsic apoptosis pathways induced by Periplocosides.
Experimental Protocols
Evaluating the therapeutic potential of Periplocoside analogs requires a series of standardized in vitro assays. Below are detailed methodologies for key experiments.
Experimental Workflow
The general workflow for screening and characterizing Periplocoside analogs involves a multi-step process from initial cytotoxicity screening to in-depth mechanistic studies.
Caption: General experimental workflow for evaluating Periplocoside analogs.
Protocol 1: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]
Objective: To determine the IC50 value of a Periplocoside analog.
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete culture medium
-
Periplocoside analog stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or a detergent-based buffer)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (absorbance at 570 nm, reference at ~630 nm)[8][11]
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the Periplocoside analog in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with vehicle control (e.g., 0.1% DMSO) and medium-only blanks.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[10] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background noise.[8][11]
-
Data Analysis: Subtract the average absorbance of the medium-only blanks from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Cell Migration Assessment (Transwell Assay)
This assay, also known as the Boyden chamber assay, is used to evaluate the effect of compounds on cell migration.[13][14]
Objective: To determine if a Periplocoside analog can inhibit cancer cell migration.
Materials:
-
24-well plates with Transwell® inserts (typically with 8.0 µm pore polycarbonate membranes)[13]
-
Cancer cell line of interest
-
Serum-free culture medium
-
Complete culture medium (containing a chemoattractant, e.g., 10% FBS)[14]
-
Periplocoside analog
-
Cotton swabs[13]
-
Fixative solution (e.g., 4% Paraformaldehyde)[13]
-
Staining solution (e.g., 0.1% Crystal Violet)[13]
-
Inverted microscope
Procedure:
-
Chamber Preparation: Place the Transwell inserts into the wells of a 24-well plate. Add 600 µL of complete medium (with chemoattractant) to the lower chamber of each well.[13]
-
Cell Preparation: Culture cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1x10^5 cells/mL.[13] Pre-treat the cell suspension with the desired concentration of the Periplocoside analog (and a vehicle control) for a specified time (e.g., 1 hour).
-
Cell Seeding: Add 200 µL of the treated cell suspension to the upper chamber of each insert.[13]
-
Incubation: Incubate the plate for an appropriate period (e.g., 24 hours) at 37°C, 5% CO2, allowing cells to migrate through the porous membrane towards the chemoattractant in the lower chamber.[13][14]
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the wells. Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.[13][15]
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane by immersing the insert in 4% paraformaldehyde for 15 minutes.[14] Wash with PBS and then stain with 0.1% crystal violet for 30 minutes.[13]
-
Imaging and Quantification: Gently wash the inserts with water to remove excess stain. Allow them to air dry. Count the stained, migrated cells in several representative fields of view for each membrane using an inverted microscope. The number of migrated cells in the analog-treated group is then compared to the vehicle control group to determine the inhibitory effect.
References
- 1. Recent progress in the use of periplocin, periplocymarin and periplogenin in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Periplocin inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK‐mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. Periplocin improves the sensitivity of oxaliplatin-resistant hepatocellular carcinoma cells by inhibiting M2 macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Periplocin inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK-mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell Counting & Health Analysis [sigmaaldrich.com]
- 11. medic.upm.edu.my [medic.upm.edu.my]
- 12. texaschildrens.org [texaschildrens.org]
- 13. researchhub.com [researchhub.com]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Corning Transwell Cell Migration Assay Ultimate Guide [corning.com]
In Vivo Validation of Periplocoside N's Immunosuppressive Effects: A Comparative Guide
This guide provides a comparative analysis of the in vivo immunosuppressive activity of Periplocoside E against the established immunosuppressant, Cyclosporin A. The data is compiled from preclinical studies and is intended for researchers, scientists, and drug development professionals.
Comparative Analysis of Immunosuppressive Activity
The following tables summarize the in vivo effects of Periplocoside E and Cyclosporin A on key markers of cell-mediated immunity.
Table 1: Effect on Delayed-Type Hypersensitivity (DTH) Response
| Compound | Species | DTH Model | Dosage | Route of Administration | Inhibition of Ear Swelling (%) | Reference |
| Periplocoside E | Mouse | Ovalbumin (OVA)-induced | 1 mg/kg/day | Intraperitoneal | Significant suppression (quantitative data not specified) | [1] |
| Cyclosporin A | Mouse | Sheep Red Blood Cells (SRBC)-induced | >50 mg/kg (2 consecutive daily injections) | Intramuscular | Significant inhibition | [2] |
| Cyclosporin A | Rat | Keyhole-Limpet Hemocyanin (KLH)-induced | 100 mg/kg (single dose) | Intraperitoneal | ~67% (Calculated from 7.2mm to 2.4mm) | [3] |
Table 2: Effect on T-Cell Proliferation and Cytokine Production
| Compound | Species | Assay | Dosage | Route of Administration | Effect | Reference |
| Periplocoside E | Mouse | OVA-induced splenocyte proliferation (ex vivo) | 1 mg/kg/day for 7 days | Intraperitoneal | Dose-dependent suppression of proliferation and IL-2 & IFN-γ production | [1] |
| Cyclosporin A | Mouse | SRBC-induced lymphokine production (ex vivo) | >50 mg/kg (2 consecutive daily injections) | Intramuscular | Inhibition of lymphokine production | [2] |
| Tacrolimus | Mouse | Anti-CD3ε mAb-induced CD4+ T-cell proliferation (ex vivo) | 0.5-10 mg/kg/day for 4 days | Intraperitoneal | Dose-dependent reduction in proliferation | [4] |
Experimental Protocols
Delayed-Type Hypersensitivity (DTH) Response in Mice
This protocol is based on the methodology used to evaluate the in vivo immunosuppressive effect of Periplocoside E.[1]
-
Animals: BALB/c mice are typically used.
-
Sensitization: Mice are immunized by a subcutaneous injection of an antigen, such as Ovalbumin (OVA), emulsified in Complete Freund's Adjuvant (CFA).
-
Treatment: The test compound (e.g., Periplocoside E) or vehicle control is administered daily, often via intraperitoneal injection, for a specified period (e.g., 7 days) starting from the day of sensitization.
-
Challenge: Several days after sensitization (e.g., day 5 or 6), a secondary challenge is performed by injecting the antigen (OVA in saline) into one ear pinna. The contralateral ear is injected with saline alone to serve as a control.
-
Measurement: Ear thickness is measured before the challenge and at regular intervals afterward (e.g., 24, 48, and 72 hours) using a micrometer. The degree of ear swelling is calculated as the difference in thickness between the antigen-challenged and saline-challenged ears.
-
Analysis: The percentage of inhibition of the DTH response by the test compound is calculated by comparing the ear swelling in the treated group to that in the vehicle-treated control group.
Antigen-Specific T-Cell Proliferation and Cytokine Production (Ex Vivo)
This protocol outlines the procedure for assessing the effect of in vivo treatment on T-cell responses.[1]
-
Immunization and Treatment: Mice are immunized and treated with the test compound (e.g., Periplocoside E) as described in the DTH protocol.
-
Spleen Cell Isolation: At the end of the treatment period, mice are euthanized, and their spleens are aseptically removed. Single-cell suspensions of splenocytes are prepared.
-
Cell Culture: Splenocytes are cultured in vitro in the presence or absence of the specific antigen (e.g., OVA).
-
Proliferation Assay: T-cell proliferation is assessed using a standard method, such as the MTT assay or by measuring the incorporation of [3H]-thymidine or BrdU.
-
Cytokine Analysis: The concentration of cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), in the culture supernatants is measured using ELISA.
-
Data Analysis: The proliferation and cytokine production in the treated group are compared to the vehicle-treated control group to determine the immunosuppressive effect of the compound.
Visualizations
Signaling Pathway of T-Cell Activation and Inhibition
References
- 1. Periplocoside E, an effective compound from Periploca sepium Bge, inhibited T cell activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of delayed-type hypersensitivity reactions and lymphokine production by cyclosporin A in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of cyclosporine on host defence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effects of Tacrolimus on T-Cell Proliferation Are Short-Lived: A Pilot Analysis of Immune Function Testing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Analytical Methods for Periplocoside N Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of various analytical methods for the quantification of Periplocoside N, a cardiac glycoside of significant interest in pharmaceutical research. The following sections present a head-to-head comparison of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible (UV-Vis) Spectrophotometry. This objective evaluation, supported by experimental data from existing literature on similar compounds, aims to assist researchers in selecting the most appropriate analytical technique for their specific research needs.
Overview of Analytical Methods
The selection of an analytical method for the quantification of this compound is critical and depends on factors such as the required sensitivity, selectivity, sample matrix, throughput, and available instrumentation. This guide focuses on three prominent techniques:
-
UPLC-MS/MS: A highly sensitive and selective method, considered the gold standard for quantitative analysis of compounds in complex biological matrices.
-
HPTLC: A planar chromatographic technique offering simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously.
-
UV-Vis Spectrophotometry: A widely accessible and straightforward technique based on the absorption of ultraviolet or visible light by the analyte.
Comparative Performance Data
The following table summarizes the key performance parameters for the analytical methods discussed. It is important to note that while data for UPLC-MS/MS is based on studies of this compound and related cardiac glycosides, the data for HPTLC and UV-Vis Spectrophotometry are representative values for the analysis of similar cardiac glycosides and would require specific method development and validation for this compound.
| Parameter | UPLC-MS/MS | HPTLC (Hypothetical) | UV-Vis Spectrophotometry (Hypothetical) |
| Linearity Range | 0.5 - 50 ng/mL[1][2] | 100 - 1000 ng/spot | 5 - 40 µg/mL |
| Limit of Quantification (LOQ) | 0.2 - 0.5 ng/mL[1][2] | ~15 ng/spot | ~1 µg/mL |
| Accuracy (% Bias) | -17.3% to +11.5%[1] | ± 5-10% | ± 5-15% |
| Precision (% RSD) | < 15%[1] | < 5% | < 5% |
| Selectivity | Very High | Moderate to High | Low to Moderate |
| Sample Throughput | High (with autosampler) | Very High | Moderate |
| Cost per Sample | High | Low | Very Low |
| Instrumentation Cost | High | Moderate | Low |
Experimental Protocols
This section provides detailed methodologies for the key analytical techniques.
UPLC-MS/MS Method for this compound in Biological Matrices
This protocol is based on established methods for the simultaneous determination of this compound and other cardiac glycosides in plasma.[1]
3.1.1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot into the UPLC-MS/MS system.
3.1.2. Chromatographic and Mass Spectrometric Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: Waters ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A time-programmed gradient is used to achieve optimal separation.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an internal standard.
Hypothetical HPTLC Method for this compound
This proposed method is based on general procedures for the HPTLC analysis of cardiac glycosides.
3.2.1. Sample and Standard Preparation
-
Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).
-
Prepare working standard solutions by serial dilution of the stock solution.
-
Extract this compound from the sample matrix using a suitable solvent (e.g., methanol or ethanol) and concentrate the extract.
3.2.2. HPTLC Procedure
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Sample Application: Apply standards and samples as bands using an automated applicator.
-
Mobile Phase: A mixture of solvents such as ethyl acetate, methanol, and water in an optimized ratio.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Densitometric Analysis: After development, dry the plate and scan using a TLC scanner at the wavelength of maximum absorbance for this compound (e.g., 220 nm).
Hypothetical UV-Vis Spectrophotometric Method for this compound
This proposed method is based on the fundamental principles of UV-Vis spectrophotometry for the quantification of chromophore-containing compounds like cardiac glycosides.
3.3.1. Sample and Standard Preparation
-
Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol).
-
Prepare a series of standard solutions of known concentrations by diluting the stock solution.
-
Prepare the sample solution by extracting this compound and dissolving it in the same solvent. A sample cleanup step may be necessary to remove interfering substances.
3.3.2. Spectrophotometric Measurement
-
Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a standard solution over a UV-Vis range (e.g., 200-400 nm).
-
Measure the absorbance of the standard solutions and the sample solution at the determined λmax.
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Mandatory Visualizations
Experimental Workflow for UPLC-MS/MS Analysis
The following diagram illustrates the typical workflow for the quantitative analysis of this compound in a biological matrix using UPLC-MS/MS.
Caption: UPLC-MS/MS workflow for this compound analysis.
Potential Signaling Pathway Affected by Periplocosides
Periplocin, a cardiac glycoside structurally related to this compound, has been shown to suppress the Unfolded Protein Response (UPR) signaling pathway. The UPR is a cellular stress response pathway, and its inhibition may contribute to the pharmacological effects of these compounds. The following diagram illustrates the key components of the UPR pathway.
Caption: Unfolded Protein Response (UPR) signaling pathway.
Conclusion
The choice of an analytical method for this compound quantification is a critical decision that should be guided by the specific requirements of the study.
-
UPLC-MS/MS is the method of choice for pharmacokinetic studies and when high sensitivity and selectivity are paramount, especially in complex biological matrices.
-
HPTLC offers a cost-effective and high-throughput alternative for the routine quality control of herbal extracts or pharmaceutical formulations where the concentration of this compound is relatively high.
-
UV-Vis Spectrophotometry is a simple and accessible technique suitable for preliminary quantification in simple matrices, provided that interfering substances are absent or removed.
It is recommended to validate the chosen method according to the International Council for Harmonisation (ICH) guidelines to ensure reliable and accurate results. The potential modulation of the Unfolded Protein Response pathway by Periplocosides warrants further investigation to elucidate their full pharmacological profile.
References
Lack of Evidence for Synergistic Effects of Periplocoside N, A Closely Related Compound Shows Promise in Combination Therapy
Despite the growing interest in the therapeutic potential of cardiac glycosides in oncology, a comprehensive review of published scientific literature reveals a notable absence of studies investigating the synergistic effects of Periplocoside N with other compounds. Researchers, scientists, and drug development professionals should be aware that, to date, no experimental data has been published to support the use of this compound in combination therapies to achieve synergistic outcomes.
In light of this finding, this guide will instead focus on a closely related cardiac glycoside, Periplocymarin (PPM) , which is also isolated from Periploca sepium. A recent study has demonstrated a significant synergistic anti-cancer effect when PPM is combined with the conventional chemotherapeutic agent 5-Fluorouracil (5-FU) in colorectal cancer models. This information is presented as a potential avenue for future research into the synergistic potential of this compound and other related compounds.
Synergistic Anti-Cancer Effects of Periplocymarin and 5-Fluorouracil
A study investigating the anti-cancer properties of Periplocymarin (PPM) in colorectal cancer (CRC) has provided evidence of a synergistic interaction when combined with 5-Fluorouracil (5-FU). The anti-cancer effect of PPM was found to be exaggerated when administered in combination with 5-FU in an in vivo xenograft mouse model.[1]
In Vivo Experimental Data
The synergistic effect of PPM and 5-FU was evaluated in a subcutaneous xenograft mouse model using HCT 116 colorectal cancer cells. The following table summarizes the treatment groups and dosages used in the study.
| Treatment Group | Compound | Dosage | Administration Route | Frequency |
| Control | 0.9% Physiological Saline | - | Intraperitoneal Injection | Every two days |
| PPM | Periplocymarin | 3 mg/kg | Intraperitoneal Injection | Every two days |
| 5-FU | 5-Fluorouracil | 10 mg/kg | Intraperitoneal Injection | Every two days |
| Combination | Periplocymarin + 5-Fluorouracil | 3 mg/kg + 10 mg/kg | Intraperitoneal Injection | Every two days |
Table 1: In Vivo Experimental Design for Combination Therapy[1]
While the study reports that the combination of PPM and 5-FU impaired tumor growth more effectively than either agent alone, specific quantitative data on tumor volume reduction or survival rates for the combination group compared to the single-agent groups were not provided in the referenced publication.[1]
Mechanism of Action: The PI3K/AKT Signaling Pathway
The anti-cancer effects of Periplocymarin are, at least in part, attributed to its ability to induce apoptosis in cancer cells. The study by Cheng et al. identified that PPM treatment leads to the impairment of the PI3K/AKT signaling pathway, a critical pathway for cell survival and proliferation.[1]
The diagram below illustrates the proposed mechanism of action of PPM in inducing apoptosis through the PI3K/AKT pathway.
Caption: Proposed mechanism of Periplocymarin-induced apoptosis via inhibition of the PI3K/AKT pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below for researchers interested in replicating or building upon these findings.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Colorectal cancer cells (HCT 116, RKO, HT-29, and SW480) were seeded in 96-well plates.
-
Treatment: Cells were treated with varying concentrations of Periplocymarin (12.5, 25, 50, or 100 ng/ml) for 24 hours.
-
Reagent Addition: 10 µl of CCK-8 solution was added to each well.
-
Incubation: The plates were incubated for 2 hours at 37°C in the dark.
-
Measurement: The absorbance was measured at 450 nm using a spectrophotometer.
-
Calculation: The proliferation rate was calculated using the formula: Proliferation Rate = (As - Ab) / (Ac - Ab), where As is the absorbance of the test group, Ac is the negative control group, and Ab is the blank control group.[1]
Apoptosis Detection (Flow Cytometry and TUNEL Staining)
Flow Cytometry:
-
Cell Treatment: HCT 116 and RKO cells were treated with different concentrations of PPM (0, 12.5, 25, 50, or 100 ng/ml) for 24 hours.
-
Staining: Cells were stained with an Annexin V-FITC apoptosis detection kit according to the manufacturer's instructions.
-
Analysis: The apoptotic rate was determined by flow cytometry.[1]
TUNEL Staining:
-
Cell Fixation: Cells were fixed with 4% paraformaldehyde and washed with PBS.
-
Permeabilization: Cells were incubated in a solution of 0.1% Triton X-100 and 0.1% sodium citrate for 2 minutes.
-
Staining: The TUNEL staining reaction solution was added to the cells, followed by a 60-minute incubation at 37°C in the dark.
-
Microscopy: Cells were observed under a fluorescence microscope. TUNEL-positive (apoptotic) cells exhibit green fluorescence.[1]
Conclusion and Future Directions
While there is currently no evidence to support the synergistic use of this compound with other compounds, the findings for the related compound Periplocymarin in combination with 5-FU are encouraging. This suggests that further investigation into the combination therapies of Periploca-derived cardiac glycosides is warranted.
Future research should focus on:
-
Conducting studies to evaluate the potential synergistic effects of this compound with various chemotherapeutic agents.
-
Performing detailed quantitative analysis of the synergistic effects of PPM and 5-FU, including the determination of Combination Index (CI) values from in vitro studies and comprehensive in vivo efficacy studies.
-
Elucidating the precise molecular mechanisms underlying the observed synergy between PPM and 5-FU.
This foundational knowledge will be critical for the drug development community to assess the therapeutic potential of this compound and other related compounds in combination cancer therapy.
References
Periplocoside N: A Comparative Analysis Against Established Anti-Inflammatory Agents
A deep dive into the anti-inflammatory potential of Periplocoside N, benchmarked against the widely recognized drugs Dexamethasone and Indomethacin. This guide offers a comparative analysis based on experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.
Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory efficacy of this compound and its counterparts, Dexamethasone and Indomethacin, can be quantitatively assessed by their ability to inhibit the production of key inflammatory mediators. A crucial indicator of this activity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
This comparison focuses on the inhibition of nitric oxide (NO), a significant pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells, a standard in vitro model for inflammation research.
| Compound | Target | Assay System | IC50 Value (µM) | Reference |
| Perisepiumoside A1* | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 cells | 30.81 ± 0.18 | [1] |
| Dexamethasone | Nitric Oxide (NO) Production | LPS-stimulated J774 macrophages | Dose-dependent inhibition in the 0.1-10 µM range | [2] |
| Indomethacin | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 cells | 56.8 | [3] |
*Note: Data for this compound was not directly available. The data presented is for Perisepiumoside A1, a new C21 steroidal glycoside isolated from Periploca sepium, the same plant genus as this compound. This serves as a close proxy for comparative purposes.
Experimental Protocols
The following is a detailed methodology for a key experiment cited in the comparison: the inhibition of LPS-induced nitric oxide production in RAW 264.7 macrophages.
Cell Culture and Treatment:
-
Cell Line: Murine macrophage cell line RAW 264.7 is used.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified atmosphere of 5% CO2 at 37°C.
-
Plating: For the assay, cells are seeded in 96-well plates at a density of 1.5 × 10^5 cells/well and allowed to adhere for 24 hours.
-
Compound Incubation: The culture medium is then replaced with fresh medium containing various concentrations of the test compounds (this compound, Dexamethasone, or Indomethacin) and the cells are pre-incubated for 1 hour.
-
Inflammation Induction: Following pre-incubation, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response. A control group without LPS stimulation and a vehicle control group (LPS-stimulated cells with vehicle) are also included.
-
Incubation: The plates are incubated for another 24 hours.
Nitric Oxide (NO) Measurement:
-
Griess Reagent: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Procedure: An equal volume of the cell culture supernatant and Griess reagent are mixed and incubated at room temperature for 10 minutes.
-
Absorbance Reading: The absorbance of the resulting azo dye is measured at 540 nm using a microplate reader.
-
Quantification: The nitrite concentration is determined from a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.
Cell Viability Assay:
To ensure that the observed inhibition of NO production is not due to cytotoxicity of the tested compounds, a cell viability assay (e.g., MTT assay) is performed in parallel.
Visualizing the Mechanisms of Action
The anti-inflammatory effects of this compound and other anti-inflammatory drugs are mediated through complex signaling pathways within the cell. The diagrams below illustrate a typical experimental workflow for assessing anti-inflammatory activity and the key signaling pathways involved.
Experimental workflow for assessing anti-inflammatory activity.
Inflammation at the cellular level is largely orchestrated by signaling cascades that lead to the production of pro-inflammatory mediators. Periplocosides have been shown to interfere with these pathways.
References
- 1. C21 steroidal glycosides from the root bark of Periploca sepium and their NO production inhibitory and cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dexamethasone inhibits inducible nitric-oxide synthase expression and nitric oxide production by destabilizing mRNA in lipopolysaccharide-treated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apjai-journal.org [apjai-journal.org]
Safety Operating Guide
Personal protective equipment for handling Periplocoside N
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent compounds like Periplocoside N. This guide provides immediate, essential safety protocols and logistical information for the operational use and disposal of this compound, establishing a foundation of trust and reliability in chemical handling procedures.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification | Rationale |
| Eye/Face Protection | Safety glasses or goggles | Conforming to EN 166 standards[1]. | To provide protection from splashes of chemicals or liquids[2]. |
| Hand Protection | Chemical-resistant gloves | Conforming to EN 374 standards. Verify permeability and breakthrough time with the supplier[1]. Nitrile gloves are a suitable option[2]. Double gloving is recommended when handling hazardous drugs[3]. | To prevent skin contact and absorption. Thicker gloves generally offer better protection[4]. |
| Protective Clothing | Impervious Gown | Long-sleeved with closed cuffs (elastic or knit) and closes in the back[5]. | To protect skin and street clothing from potential hazards[2]. |
| Respiratory Protection | Respirator | Use in a well-ventilated area. An N-95 or N-100 particle mask may be sufficient for some activities, while a chemical cartridge-type respirator is required for large spills[4]. | To protect against inhalation of dust or aerosols[6]. |
| Additional Protection | Hair and Shoe Covers | As dictated by institutional policy. | To prevent the spread of contamination outside the work area[4]. |
Safe Handling and Disposal Procedures
Adherence to strict operational and disposal plans is necessary to mitigate the risks associated with this compound.
| Stage | Procedure |
| Preparation | 1. Obtain and read the Safety Data Sheet (SDS) before use[3][7].2. Work in a designated, well-ventilated area or a containment primary engineering control (C-PEC)[5][6].3. Ensure a spill kit is readily available[5].4. Don all required PPE as specified in the table above. |
| Handling | 1. Avoid generating dust and aerosols[6].2. Do not eat, drink, or smoke in the handling area.3. Wash hands thoroughly after handling, before breaks, and at the end of the workday[1][7].4. Take off any contaminated clothing immediately[1]. |
| Disposal of Contaminated Waste | 1. Dispose of used gloves and other contaminated disposable items in a designated hazardous waste container[3][4].2. Seal contaminated waste in appropriate secondary packaging to contain any leaks[8].3. Manage waste in compliance with federal and state regulations for hazardous waste[3]. |
| Disposal of Unused Product | 1. Dispose of contents and container in accordance with all local, regional, national, and international regulations[7].2. Do not dispose of down the drain or into the environment[6]. |
Emergency and First Aid Workflow
In the event of an exposure, immediate and appropriate action is crucial. The following diagram outlines the first aid procedures.
References
- 1. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 2. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 3. web.uri.edu [web.uri.edu]
- 4. pppmag.com [pppmag.com]
- 5. publications.ashp.org [publications.ashp.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. buyat.ppg.com [buyat.ppg.com]
- 8. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
